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creatinine

Cat. No.: B8817375
M. Wt: 113.12 g/mol
InChI Key: DDRJAANPRJIHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

The journey of creatinine (B1669602) research began in the 19th century, marking a significant step forward in understanding human metabolism and renal physiology. In 1832, the French chemist Michel Eugène Chevreul first identified a new organic constituent in meat, which he named creatine (B1669601), derived from the Greek word "kreas" for flesh. creatineforhealth.commdpi.com A few years later, in 1847, the renowned German scientist Justus von Liebig confirmed Chevreul's findings and further characterized creatine as a regular component of meat. creatineforhealth.comtennessee.edu It was also around this time that Liebig noted the conversion of creatine to this compound through the addition of hydrochloric acid. theisn.org The discovery of this compound itself as the natural breakdown product of creatine occurred in the 1880s. creatineforhealth.com

A pivotal moment in the clinical application of this compound came with the development of a method to measure its concentration in biological fluids. In 1886, Max Jaffé, a German pharmacologist, discovered that this compound reacts with picric acid in an alkaline solution to produce a distinct red color. theisn.orgnih.gov This discovery laid the groundwork for the "Jaffé method," a quantitative analytical technique developed by the Swedish-born American biochemist Otto Folin in the early 20th century. theisn.org Despite its widespread use due to its simplicity and low cost, the Jaffé method is known to have limitations, as other organic compounds can also react with alkaline picrate, potentially leading to inaccuracies. theisn.org

The path to recognizing plasma this compound and its clearance as a key indicator of kidney function was not straightforward and was marked by considerable scientific debate. nih.gov For a period, there was significant controversy over whether this compound was even present in measurable quantities in the blood. nih.gov Italian clinician Giovanni Ferro-Luzzi was among the pioneering researchers who not only detected and measured plasma this compound but was also the first to measure the clearance of endogenous this compound. nih.govresearchgate.net His work in the 1930s provided this compound values that are consistent with modern measurements. nih.gov The controversy was eventually resolved with the introduction of a more specific enzymatic method. nih.gov

Interactive Data Table: Milestones in this compound Discovery

YearScientist(s)Key Contribution
1832Michel Eugène ChevreulDiscovered creatine in meat. creatineforhealth.commdpi.comtennessee.edu
1847Justus von LiebigConfirmed the presence of creatine in meat and noted its conversion to this compound. creatineforhealth.comtennessee.edutheisn.org
1880s-Discovery of this compound as the breakdown product of creatine. creatineforhealth.com
1886Max JafféDiscovered the reaction of this compound with alkaline picrate. theisn.orgnih.gov
Early 1900sOtto FolinDeveloped a quantitative method (Jaffé method) to measure this compound. theisn.org
1927-Discovery of phosphocreatine (B42189). creatineforhealth.comtennessee.edu
1930sGiovanni Ferro-LuzziAmong the first to accurately measure plasma this compound and endogenous this compound clearance. nih.govresearchgate.net

Physiological Significance in Biological Systems

This compound, a anhydride (B1165640) of creatine, plays a crucial role in the body, primarily as an indicator of renal function. wikipedia.orgchemicalbook.com It is a byproduct of muscle metabolism, specifically from the breakdown of creatine and phosphocreatine, which are vital for energy production in muscle cells. wikipedia.orgmetabolon.comcreative-proteomics.com The body produces this compound at a relatively constant rate, and this production is directly proportional to an individual's muscle mass. chemicalbook.comcreative-proteomics.com

Once produced, this compound is released into the bloodstream and transported to the kidneys. chemicalbook.comcreative-proteomics.com The kidneys filter this compound from the blood, and it is then excreted from the body in the urine. wikipedia.orgchemicalbook.com Because this compound is filtered by the glomeruli and undergoes minimal tubular secretion or reabsorption, its level in the blood is a reliable marker of the glomerular filtration rate (GFR), a key measure of kidney function. wikipedia.orgchemicalbook.com When the kidneys are not functioning properly, this compound is not effectively cleared from the blood, leading to an increase in its serum concentration. wikipedia.org

Beyond its role as a waste product, this compound contributes to systemic homeostasis. creative-diagnostics.com It is involved in waste clearance by binding to toxins and nitrogenous compounds, aiding in their detoxification and preventing their accumulation. creative-diagnostics.com this compound also has a mild diuretic effect, promoting the excretion of sodium and water. creative-diagnostics.com Furthermore, the oxidation of this compound produces carbon dioxide, which can assist in pH buffering through respiratory elimination. creative-diagnostics.com

The synthesis of creatine, the precursor to this compound, is a multi-step process that primarily occurs in the liver and kidneys. wikipedia.orgimpactfactor.org It begins with the amino acids arginine and glycine (B1666218), which form guanidinoacetate. wikipedia.org Guanidinoacetate is then methylated by S-adenosylmethionine to produce creatine. wikipedia.org This newly synthesized creatine is transported via the blood to various tissues, with the majority being taken up by skeletal muscle. wikipedia.org In the muscle, creatine is converted to phosphocreatine, a high-energy compound that serves as a rapid source for regenerating adenosine (B11128) triphosphate (ATP) during intense muscle activity. wikipedia.orgcreative-diagnostics.com

Role as a Metabolic Byproduct in Academic Contexts

The formation of this compound is a non-enzymatic dehydration of creatine and phosphocreatine. metabolon.comnih.gov This spontaneous conversion occurs continuously within muscle tissue. metabolon.com It is estimated that about 1.7% to 2% of the body's total creatine pool is converted to this compound daily. nih.govbiocrates.com This constant rate of production means that the amount of this compound in the blood remains relatively stable in healthy individuals with normal kidney function and stable muscle mass. creative-diagnostics.com

Research has utilized this compound levels to study various physiological and pathological conditions. For example, decreased this compound levels can indicate a reduction in lean body mass or muscle mass, a concept that has been applied to study the effects of malnutrition. biocrates.com Conversely, athletes undergoing intense physical training may show temporary increases in this compound due to a higher rate of muscle turnover. creative-proteomics.com

The relationship between this compound and the gut microbiome has also become a subject of academic inquiry. metabolon.com Studies have shown that gut microbiota can degrade this compound, which can influence its serum concentration and potentially interfere with the assessment of kidney function. metabolon.comimpactfactor.org This interaction is particularly relevant in the context of chronic kidney disease, where alterations in the gut microbiome are common. metabolon.com

Furthermore, this compound measurements are crucial in the development and dosing of pharmaceuticals that are eliminated by the kidneys. metabolon.com Equations based on serum this compound levels are used to estimate GFR, which helps in adjusting drug dosages to prevent toxicity or ensure efficacy. metabolon.com

Interactive Data Table: Factors Influencing this compound Levels

FactorInfluence on this compound Levels
Muscle MassHigher muscle mass leads to higher this compound production. chemicalbook.com
Kidney FunctionImpaired kidney function results in decreased this compound clearance and increased serum levels. wikipedia.org
DietConsumption of cooked meat can temporarily increase serum this compound levels. mdpi.combiocrates.com
Intense ExerciseCan cause a transient increase in this compound due to increased muscle breakdown. creative-proteomics.com
Gut MicrobiotaCan degrade this compound, potentially affecting its serum concentration. metabolon.comimpactfactor.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3O B8817375 creatinine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

2-imino-1-methylimidazolidin-4-one

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)

InChI Key

DDRJAANPRJIHGJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC1=N

melting_point

303 °C (decomposes)

physical_description

Solid

solubility

80.1 mg/mL at 16 °C

Origin of Product

United States

Creatine Creatinine Metabolic Pathways and Homeostasis

Creatine (B1669601) Biosynthesis

The endogenous synthesis of creatine is a two-step enzymatic process that primarily involves the kidneys and the liver, showcasing a remarkable example of inter-organ cooperation. frontiersin.orgresearchgate.net This pathway is responsible for producing the creatine necessary to maintain cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. nih.gov

Precursors and Initiating Amidinotransferase Reactions

The journey of creatine biosynthesis begins with the amino acids glycine (B1666218) and arginine serving as the primary precursors. nih.govcambridge.org The initial and rate-limiting step is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). nih.govresearchgate.net In this reaction, the amidino group from arginine is transferred to glycine, yielding two products: guanidinoacetate (GAA), the direct precursor to creatine, and ornithine. researchgate.netnih.gov This transamidination reaction predominantly occurs in the kidneys. frontiersin.orgnih.gov The AGAT enzyme itself is located in the mitochondrial intermembrane space. researchgate.net

The reaction catalyzed by AGAT can be summarized as follows:

L-arginine + Glycine -> Guanidinoacetate + L-ornithine

Methylation Processes and Guanidinoacetate Methyltransferase Activity

Following its synthesis in the kidneys, guanidinoacetate is released into the bloodstream and transported to the liver. nih.govprotealpes.com In the liver, the second and final step of creatine synthesis occurs. This step involves the methylation of GAA, a reaction catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT). nih.govdrinkharlo.com GAMT facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to GAA, resulting in the formation of creatine and S-adenosylhomocysteine (SAH). nih.govdrinkharlo.com

The methylation reaction is crucial and can be represented as:

Guanidinoacetate + S-adenosylmethionine -> Creatine + S-adenosylhomocysteine

Inter-organ Synthesis and Distribution

The synthesis of creatine is a prime example of a metabolic pathway distributed across different organs. The initial step, the formation of GAA, primarily takes place in the kidneys, which have high AGAT activity. nih.govresearchgate.net The liver, with its high concentration of GAMT, then takes up GAA from the circulation to complete the synthesis of creatine. frontiersin.orgnih.gov While the kidneys and liver are the principal organs involved, the pancreas also exhibits both AGAT and GAMT activity and contributes to creatine production, albeit to a lesser extent. cambridge.orgprotealpes.com Some evidence also suggests that the brain can synthesize its own creatine. protealpes.com

Once synthesized in the liver, creatine is released back into the bloodstream and distributed throughout the body. protealpes.com Tissues with high energy requirements, such as skeletal muscle (which stores about 95% of the body's creatine), the heart, and the brain, actively take up creatine from the circulation via a specific sodium- and chloride-dependent creatine transporter known as SLC6A8. nih.govresearchgate.net

OrganPrimary Enzyme(s)Metabolic Step
KidneysL-arginine:glycine amidinotransferase (AGAT)Synthesis of guanidinoacetate (GAA) from arginine and glycine
LiverGuanidinoacetate N-methyltransferase (GAMT)Methylation of GAA to form creatine
PancreasAGAT and GAMTMinor contribution to overall creatine synthesis
BrainAGAT and GAMTLocal creatine production

Regulation of Creatine Synthesis Pathways

The endogenous synthesis of creatine is a tightly regulated process to ensure that cellular energy needs are met without excessive production. The primary regulatory control point is the AGAT enzyme. nih.gov Creatine itself acts as a feedback inhibitor, downregulating the activity of AGAT. nih.gov When creatine levels are high, the synthesis of AGAT is repressed at the pre-translational level, leading to a decrease in GAA production. nih.gov This feedback mechanism is crucial for maintaining homeostasis. For instance, dietary creatine supplementation has been shown to significantly reduce renal AGAT activity and plasma GAA levels. nih.govnih.gov

Hormones also play a role in regulating creatine synthesis. Growth hormone and thyroxine have been identified as upregulators of AGAT expression. youtube.com Conversely, estradiol (B170435) can downregulate the enzyme. youtube.com The product of the AGAT reaction, ornithine, can also act as a feedback inhibitor of the enzyme. youtube.com

Creatine-Phosphocreatine System Dynamics

Once inside the target cells, creatine becomes a key player in a high-energy phosphate (B84403) shuttle system, crucial for maintaining a stable supply of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

Creatine Kinase (CK) System and ATP Regeneration

The creatine-phosphocreatine system revolves around the reversible reaction catalyzed by the enzyme creatine kinase (CK). drinkharlo.comwikipedia.org CK facilitates the transfer of a phosphate group from ATP to creatine, forming phosphocreatine (B42189) (PCr) and adenosine diphosphate (B83284) (ADP). wikipedia.org This reaction allows for the storage of high-energy phosphate bonds in the form of PCr. nih.gov Tissues with high energy demands can store a significant amount of energy in this PCr pool, which can be up to ten times the size of the ATP pool. nih.gov

The reversible reaction is as follows:

Creatine + ATP <-> Phosphocreatine + ADP

During periods of high energy demand, such as intense muscle contraction, the concentration of ADP rises. The CK reaction then proceeds in the reverse direction, rapidly regenerating ATP from PCr and ADP. wikipedia.orgpublicationslist.org This immediate replenishment of ATP acts as a temporal energy buffer, ensuring that the ATP/ADP ratio remains high and cellular functions can continue without interruption. nih.govnih.gov The CK system also functions as a spatial energy buffer, with different isoforms of CK located at sites of ATP production (mitochondria) and consumption (e.g., myofibrils), effectively shuttling energy within the cell. wikipedia.orgnih.gov

ComponentFunction
CreatineAccepts a phosphate group from ATP to form phosphocreatine.
Phosphocreatine (PCr)Stores high-energy phosphate bonds; donates a phosphate group to ADP to rapidly regenerate ATP.
Creatine Kinase (CK)Catalyzes the reversible transfer of a phosphate group between ATP and creatine.
Adenosine Triphosphate (ATP)The primary energy currency of the cell.
Adenosine Diphosphate (ADP)A product of ATP hydrolysis; signals the need for ATP regeneration.

Creatinine (B1669602) Formation and Degradation

Non-Enzymatic Cyclization of Creatine and Phosphocreatine

This compound is formed from creatine and phosphocreatine through a spontaneous, non-enzymatic process of cyclization and dehydration. mdpi.comyoutube.com This intramolecular reaction results in the formation of a cyclic amide, this compound, with the loss of a water molecule. mdpi.com The conversion is an irreversible process under physiological conditions and represents a degradation pathway for both creatine and phosphocreatine. youtube.comtennessee.edu

Both creatine and phosphocreatine can undergo this cyclization. youtube.com However, the conversion of phosphocreatine to this compound is kinetically more favorable. youtube.com It is estimated that approximately 1.1% of the body's free creatine and 2.6% of its phosphocreatine stores are converted to this compound daily. youtube.com This constant, spontaneous conversion is the primary reason for the continuous production of this compound in the body. kidneyresearchuk.org

Factors Influencing this compound Anhydration Kinetics

The rate of the non-enzymatic conversion of creatine to this compound is influenced by several factors, most notably temperature and pH. mdpi.comnih.gov Studies conducted under controlled conditions have shown that the initial reaction rate increases with a rise in temperature. nih.gov

The pH of the environment also plays a significant role. The conversion of creatine to this compound occurs maximally at a pH of approximately 3.7. nih.gov Conversely, the reverse reaction, the conversion of this compound back to creatine, is favored at a pH of about 5.0. nih.gov At low pH levels, the equilibrium of the reaction is shifted towards the formation of this compound. nih.gov As the pH increases to around 6.0 and above, the equilibrium tends to favor approximately equimolar concentrations of creatine and this compound. nih.gov

Microbial Degradation Pathways of this compound

While this compound is primarily considered a waste product excreted by the kidneys in vertebrates, certain microorganisms can utilize it as a source of carbon and nitrogen. nih.gov At least three distinct microbial degradation pathways for this compound have been identified. nih.gov

One pathway involves the deamination of this compound to N-methylhydantoin, releasing an ammonia (B1221849) molecule. This reaction is catalyzed by the enzyme this compound deaminase (also known as this compound iminohydrolase). nih.gov The resulting N-methylhydantoin is then hydrolyzed to N-carbamoylsarcosine by N-methylhydantoin amidohydrolase. nih.gov Subsequently, N-carbamoylsarcosine is further deaminated to sarcosine (B1681465), releasing a second molecule of ammonia. nih.gov In the final step, sarcosine is hydrolyzed to glycine and formaldehyde (B43269). nih.gov

Systemic this compound Turnover and Production Rate

Correlation with Muscle Mass and Metabolic Activity

The production of this compound in the body is directly and strongly correlated with an individual's muscle mass. nih.govkarger.comgpnotebook.com Since approximately 95% of the body's creatine is stored in skeletal muscle, the amount of this compound produced is proportional to the total muscle mass. researchgate.nettennessee.edu this compound is generated from the breakdown of creatine phosphate in muscle at a relatively constant rate. nih.govresearchgate.net

Consequently, individuals with greater muscle mass will have higher serum this compound levels and a higher daily this compound production rate. karger.comgpnotebook.com Conversely, lower muscle mass, which can be due to factors such as aging, malnutrition, or muscle wasting diseases, leads to lower this compound levels. gpnotebook.commedicalnewstoday.comresearchgate.net For instance, serum this compound levels tend to decrease more significantly in older males than in older females due to a more pronounced age-related decline in muscle mass in men. researchgate.netbohrium.com

Physical activity can also influence serum this compound levels, with individuals engaged in moderate to intense physical activity potentially showing higher mean serum this compound. nih.gov The daily turnover of the total creatine pool is about 1.6-1.7%, which is converted to this compound and excreted. mdpi.comtennessee.edu This constant production and subsequent excretion are what make this compound a useful, though imperfect, marker for estimating renal function. kidneyresearchuk.orgnih.gov

Interactive Data Table: Typical Serum this compound Reference Ranges

GroupAverage Range (mg/dL)
Adult Males0.7 to 1.2
Adult Females0.5 to 1.0

Note: These ranges can vary depending on the laboratory, age, and muscle mass. medicalnewstoday.com

Influence of Biological Variables on Endogenous Production

The endogenous production of this compound is not uniform across all individuals and is significantly influenced by several key biological variables. These factors primarily relate to the size of the body's creatine pool, which is directly proportional to muscle mass.

Muscle Mass: As skeletal muscle contains about 95% of the body's creatine, muscle mass is the single most important determinant of this compound production. nih.govemedicinehealth.comresearchgate.net Individuals with greater muscle mass will inherently produce and excrete more this compound. nih.govganeshdiagnostic.com Consequently, conditions associated with increased muscle mass, such as in bodybuilders, lead to higher baseline this compound levels, while conditions causing muscle wasting (atrophy) or lower muscle mass result in reduced this compound production. ganeshdiagnostic.com

Age: this compound production generally declines with advancing age. ganeshdiagnostic.com This is primarily attributed to the physiological age-related decrease in muscle mass, a condition known as sarcopenia. Studies have shown that serum this compound levels can decrease more significantly in older males compared to older females, reflecting sex-specific differences in the rate of muscle mass decline. researchgate.net

Sex: On average, adult males have higher serum this compound concentrations than adult females. medicalnewstoday.comganeshdiagnostic.com This difference is a direct consequence of the generally greater muscle mass in males compared to females. medicalnewstoday.com

Ethnicity: Variations in serum this compound levels have been observed among different ethnic groups. Research has indicated that, on average, individuals of Black ethnicity may have higher serum this compound levels compared to their White counterparts. nih.govnih.gov These differences have historically been attributed to variations in muscle mass. nih.govnih.gov For example, one study noted that Black, Asian, and Hispanic patients on hemodialysis had higher serum this compound concentrations than non-Hispanic White patients. nih.gov However, some research suggests that differences in muscle mass alone may not fully account for these ethnic disparities in this compound levels. nih.gov

The following table provides illustrative data on how typical serum this compound reference ranges can vary based on age and sex.

Note: These are typical reference ranges and can vary slightly between laboratories.

Biological Transport and Distribution of Creatinine

Membrane Transport Mechanisms

The passage of creatinine (B1669602) across cell membranes is not a simple diffusion process but is facilitated by a series of specialized transporter proteins. These transporters are crucial in determining the rate at which this compound is removed from the blood and excreted.

Creatine (B1669601) Transporter (SLC6A8) Functionality

The creatine transporter, formally known as Solute Carrier Family 6 Member 8 (SLC6A8), is primarily responsible for the uptake of creatine into cells, a vital process for cellular energy homeostasis. plos.orgnih.gov SLC6A8 is a Na+/Cl−-dependent transporter with a high affinity for creatine. nih.govnih.gov While structurally similar to creatine, this compound's interaction with SLC6A8 is less pronounced. It is thought that SLC6A8 may be involved in this compound transport, but its high saturation with creatine, which has a greater transport priority, likely limits its role in this compound movement. mdpi.com Mutations in the SLC6A8 gene lead to creatine transporter deficiency, a condition characterized by intellectual disabilities and a lack of creatine in the brain. plos.orgwikipedia.org

Organic Cation Transporters (OCTs) in this compound Efflux

Organic Cation Transporters (OCTs) are a family of proteins that play a significant role in the transport of a wide range of organic cations, including this compound. nih.govmedicationsandnutrition.com OCT2 (SLC22A2) is of particular importance in the kidney, where it is predominantly expressed on the basolateral membrane of proximal tubule cells. medicationsandnutrition.comnih.govsolvobiotech.com Studies have demonstrated that OCT2 is a key player in the uptake of this compound from the blood into the renal tubule cells, which is the first step in its active secretion. nih.govaacrjournals.org Research in both animal models and humans has shown that impaired OCT2 function leads to reduced this compound clearance. nih.gov Furthermore, certain drugs can inhibit OCT2, leading to an increase in serum this compound levels without a true change in glomerular filtration rate. nih.govaacrjournals.org OCT3 may also contribute to the basolateral uptake of this compound. researchgate.net

Multidrug and Toxin Extrusion (MATE) Transporters

Once inside the renal proximal tubule cells, this compound is secreted into the urine via apical transporters. The Multidrug and Toxin Extrusion (MATE) transporters, specifically MATE1 (SLC47A1) and MATE2-K (SLC47A2), are crucial for this efflux. researchgate.netupgx.eu These transporters function as proton-coupled antiporters, moving organic cations out of the cell in exchange for protons. upgx.eunih.gov The coordinated action of basolateral uptake transporters like OCT2 and apical efflux transporters like MATE1 and MATE2-K facilitates the active tubular secretion of this compound. nih.govsolvobiotech.comresearchgate.net Inhibition of MATE transporters by certain drugs can also lead to increased serum this compound levels by blocking its final excretion step into the urine. researchgate.netnih.gov

Renal this compound Transporters and Their Functions
Transporter FamilySpecific TransporterLocation in Proximal TubulePrimary Function in this compound HandlingKey Inhibitors
Organic Cation Transporters (OCTs)OCT2 (SLC22A2)Basolateral MembraneUptake from blood into tubule cellCimetidine, Cisplatin nih.govaacrjournals.org
Multidrug and Toxin Extrusion (MATEs)MATE1 (SLC47A1), MATE2-K (SLC47A2)Apical MembraneEfflux from tubule cell into urinePyrimethamine, Cobicistat nih.govsolvobiotech.com
Organic Anion Transporters (OATs)OAT2 (SLC22A7), OAT3Basolateral MembraneContributes to uptake from bloodProbenecid, Indomethacin nih.govresearchgate.net

Inter-organ this compound Dynamics

This compound is produced from the non-enzymatic conversion of creatine and phosphocreatine (B42189), a process that occurs predominantly in skeletal muscle. nih.govwikipedia.org From the muscle, this compound is released into the bloodstream at a relatively constant rate, proportional to muscle mass. wikipedia.org It then distributes throughout the total body water before being transported to the kidneys for excretion. nih.govmdpi.com The liver is the primary site of creatine synthesis, which is then transported to muscle and other tissues. wikipedia.org Any condition affecting muscle mass or liver function can, therefore, influence serum this compound levels. For instance, individuals with advanced liver disease may have lower serum this compound due to reduced hepatic creatine synthesis and decreased muscle mass. amegroups.org

Renal Handling of this compound

The kidneys are the primary organs responsible for clearing this compound from the body. wikipedia.org The renal handling of this compound involves two main processes: glomerular filtration and active tubular secretion.

Glomerular Filtration: As a small molecule (113 Da) that is not bound to plasma proteins, this compound is freely filtered from the blood through the glomeruli of the kidneys. nih.govmdpi.comwikipedia.org The rate of this filtration is a key measure of kidney function.

Tubular Secretion: In addition to filtration, a significant portion of this compound is actively secreted by the proximal tubules. aacrjournals.orgmdpi.com This process accounts for approximately 10-20% of total this compound excretion in healthy individuals, though this proportion can increase in cases of reduced glomerular filtration. aacrjournals.orgwikipedia.orgnih.gov The tubular secretion pathway involves the coordinated action of the basolateral transporters (primarily OCT2 and to some extent OATs) and the apical transporters (MATE1 and MATE2-K). nih.govresearchgate.net

Glomerular Filtration Dynamics

This compound is readily filtered from the blood as it passes through the glomeruli of the kidneys. news-medical.netwikipedia.org This filtration process is a passive event, driven by the pressure gradient across the glomerular capillaries. Molecules smaller than approximately 40 kDa can pass through the filtration barrier, which includes the capillary endothelium, the glomerular basement membrane, and the podocyte foot processes. annlabmed.org this compound, being a small molecule, is freely filtered into Bowman's capsule, becoming a component of the glomerular filtrate that then enters the nephron's tubular system. wikipedia.orgmdpi.com

The rate of glomerular filtration (GFR) is a critical determinant of serum this compound levels. researchgate.net Under normal physiological conditions, the GFR remains relatively constant, leading to a stable concentration of this compound in the blood. annlabmed.org However, any condition that impairs glomerular function will result in a decreased GFR and a subsequent rise in serum this compound concentration, as the kidneys' ability to filter it from the blood is diminished. wikipedia.organnlabmed.org

Several factors can influence the dynamics of glomerular filtration and, consequently, the filtration of this compound. These are summarized in the table below.

Factors Influencing Glomerular Filtration of this compound

Factor Description Impact on this compound Filtration
Glomerular Hydrostatic Pressure The blood pressure within the glomerular capillaries. A primary driving force for filtration; higher pressure generally increases filtration.
Capsular Hydrostatic Pressure The pressure exerted by the fluid in Bowman's capsule. Opposes filtration; an increase in this pressure reduces filtration.
Blood Colloid Osmotic Pressure The osmotic pressure exerted by proteins in the blood. Opposes filtration; higher protein concentration reduces filtration.
Renal Blood Flow The volume of blood flowing through the kidneys per unit time. Affects glomerular pressure and the delivery of this compound to the glomeruli for filtration.
Number of Functioning Nephrons The total number of filtering units in the kidneys. A reduction in nephron number directly decreases the overall GFR. wikipedia.org

Proximal Tubular Secretion Mechanisms

In addition to glomerular filtration, this compound is also actively secreted into the urine by the cells of the proximal tubules. news-medical.netwikipedia.org This secretion process accounts for approximately 10% to 40% of the total this compound found in urine in individuals with normal kidney function. mdpi.com This active transport mechanism involves a coordinated effort of transporters located on both the basolateral (blood side) and apical (lumen side) membranes of the proximal tubular cells.

The uptake of this compound from the blood into the tubular cells is primarily mediated by the organic cation transporter 2 (OCT2), located on the basolateral membrane. mdpi.comaacrjournals.orgnih.gov The organic anion transporters OAT2 and OAT3 have also been implicated in this basolateral uptake. mdpi.comresearchgate.net Once inside the tubular cells, this compound is then secreted into the tubular lumen, and this apical efflux is facilitated by the multidrug and toxin extrusion proteins MATE1 and MATE2-K. mdpi.comresearchgate.netresearchgate.net

A number of transporters are involved in the active secretion of this compound. The table below details these key transporters.

Transporters Involved in Proximal Tubular Secretion of this compound

Transporter Location Function
Organic Cation Transporter 2 (OCT2) Basolateral Membrane Primary transporter for the uptake of this compound from the blood into the proximal tubule cells. mdpi.comaacrjournals.orgnih.gov
Organic Anion Transporter 2 (OAT2) Basolateral Membrane Contributes to the uptake of this compound from the blood. mdpi.comresearchgate.net
Organic Anion Transporter 3 (OAT3) Basolateral Membrane Implicated in the basolateral uptake of this compound. mdpi.comresearchgate.net
Multidrug and Toxin Extrusion Protein 1 (MATE1) Apical Membrane Mediates the efflux of this compound from the proximal tubule cells into the tubular lumen. mdpi.comresearchgate.netresearchgate.net
Multidrug and Toxin Extrusion Protein 2-K (MATE2-K) Apical Membrane Also involved in the apical secretion of this compound into the urine. mdpi.comresearchgate.netresearchgate.net

Absence of Significant Tubular Reabsorption

Under normal physiological conditions in healthy individuals, there is little to no significant reabsorption of this compound from the renal tubules back into the blood. news-medical.netwikipedia.org This characteristic is a key reason why this compound clearance is a useful clinical marker for estimating the glomerular filtration rate. news-medical.net

While the predominant renal handling of this compound involves filtration and secretion, some studies have suggested that a minor degree of tubular reabsorption may occur under specific circumstances. For instance, net tubular reabsorption of this compound has been observed in newborns and in some very elderly individuals. karger.comnih.gov However, for the general adult population with normal or even moderately impaired kidney function, this compound secretion is the more dominant tubular process. karger.com The lack of substantial reabsorption ensures that the amount of this compound excreted in the urine closely reflects the amount filtered by the glomeruli, with the addition of the secreted portion.

It has been noted that in certain disease states, such as decompensated heart disease or uncontrolled diabetes mellitus, a primary reabsorption of this compound by the renal tubules has been observed. aacrjournals.org Nevertheless, the general consensus remains that significant tubular reabsorption of this compound is not a feature of normal renal physiology. oup.com

Advanced Analytical Methodologies for Creatinine Quantification

Colorimetric and Spectrophotometric Principles

Jaffé Reaction: Underlying Chemistry and Limitations

The Jaffé reaction, first described by Max Jaffe in 1886, is a long-standing colorimetric method for determining creatinine (B1669602) levels. wikipedia.orgnih.gov The underlying chemistry involves the reaction of this compound with picric acid in an alkaline solution to form a reddish-orange Janovsky complex. wikipedia.org The intensity of the color produced is directly proportional to the this compound concentration and is typically measured spectrophotometrically. spectrum-diagnostics.com

Despite its widespread and prolonged use due to its speed, low cost, and adaptability to automation, the Jaffé reaction is known for its lack of specificity. wikipedia.orgmedpulse.in A significant limitation is its susceptibility to interference from various endogenous and exogenous substances present in biological samples, referred to as non-creatinine chromogens. wikipedia.orgresearchgate.net These interferents can lead to falsely elevated this compound results.

Common Interferences in the Jaffé Reaction:

Interfering SubstanceEffect on Measurement
GlucosePositive interference wikipedia.orgoup.com
ProteinPositive interference wikipedia.orgnih.gov
AcetoacetatePositive interference wikipedia.orgmedpulse.in
Ketone bodiesPositive interference wikipedia.org
Ascorbic acidPositive interference wikipedia.org
Cephalosporin antibioticsPositive interference wikipedia.orgnih.gov
Bilirubin (B190676)Negative interference medpulse.innih.govjlmqa.org
HemolysisPositive interference wikipedia.orgoup.com

This table provides a summary of common substances that can interfere with the Jaffé reaction for this compound measurement and their typical effect.

To mitigate these interferences, modifications to the Jaffé method have been developed, such as kinetic assays that measure the rate of color formation and the use of "rate blanking" to correct for bilirubin interference. medpulse.injlmqa.org Another approach is the "compensated" Jaffé method, which subtracts a fixed value from the result to account for the average interference from plasma proteins. medpulse.injlmqa.orgnih.gov However, this assumes a constant level of interference, which is an oversimplification. nih.gov

Enzymatic Assay Principles and Specificity Considerations

Enzymatic assays for this compound offer higher specificity compared to the Jaffé reaction and are recommended by many clinical guidelines. oup.comagappe.com These methods typically involve a series of coupled enzymatic reactions. A common principle involves the enzymatic conversion of this compound to creatine (B1669601) by creatininase. The creatine is then acted upon by creatinase to produce sarcosine (B1681465) and urea (B33335). Finally, sarcosine oxidase oxidizes sarcosine, generating hydrogen peroxide. The hydrogen peroxide is then quantified in a peroxidase-catalyzed reaction that produces a colored dye. agappe.comdiazyme.comlabtest.com.br

The multi-step nature of this process, with each enzyme acting on a specific substrate, contributes to the high specificity of the assay. labtest.com.bramegroups.org This reduces the impact of many of the non-creatinine chromogens that affect the Jaffé reaction, such as glucose and cephalosporins. agappe.comamegroups.org

Despite their improved specificity, enzymatic assays are not entirely without interferences. High concentrations of bilirubin have been reported to cause negative interference in some enzymatic methods, potentially due to competition for the hydrogen peroxide produced in the reaction. nih.govamegroups.org Hemolysis can also lead to negative interference in certain enzymatic assays. oup.com However, modern enzymatic methods are generally less susceptible to these interferences than the Jaffé reaction. agappe.comscispace.com

Comparison of Jaffé and Enzymatic Methods:

FeatureJaffé ReactionEnzymatic Assay
Principle Colorimetric reaction with alkaline picrate. wikipedia.orgMulti-step enzymatic conversion. agappe.comlabtest.com.br
Specificity Lower, prone to interference from non-creatinine chromogens. wikipedia.orgmedpulse.inHigher, less affected by common interferents. agappe.comamegroups.org
Common Interferences Glucose, protein, ketones, bilirubin (negative). wikipedia.orgnih.govjlmqa.orgHigh bilirubin (negative), hemolysis (negative). oup.comnih.govamegroups.org
Cost Generally less expensive. wikipedia.orgCan be more expensive. medpulse.in

This interactive table compares the key features of the Jaffé reaction and enzymatic assays for this compound quantification.

Chromatographic Separation Techniques

Chromatographic techniques provide a powerful means of separating this compound from interfering substances in a sample prior to its quantification, offering high accuracy and specificity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the accurate measurement of this compound in various biological fluids, including serum and urine. capes.gov.brste-mart.com HPLC methods can separate this compound from other compounds, including the interferents that affect colorimetric assays. physiology.org Various HPLC modes have been employed for this compound analysis, such as reversed-phase, ion-exchange, and ion-pair chromatography. thermoscientific.comnih.govoup.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a more polar mobile phase. Due to its polar nature, this compound has little retention on traditional C18 columns. thermoscientific.com Therefore, alternative stationary phases like porous graphitic carbon or the use of ion-pairing agents in the mobile phase are often employed to achieve better retention and separation. capes.gov.brthermoscientific.com Detection is commonly performed using an ultraviolet (UV) detector, with the absorbance measured at a wavelength where this compound absorbs, such as 234 nm or 236 nm. capes.gov.brphysiology.org Isotope dilution mass spectrometry (ID-MS) coupled with HPLC is considered a reference method for this compound determination. oup.com

Example of HPLC Method Parameters for this compound Analysis:

ParameterCondition
Column Porous Graphitic Carbon thermoscientific.com or C18 with ion-pairing agent capes.gov.br
Mobile Phase Water/acetonitrile with an acid modifier (e.g., TFA) thermoscientific.com or a buffer with an ion-pairing agent capes.gov.br
Flow Rate Typically 1.0 mL/min capes.gov.brphysiology.org
Detection UV absorbance at 210-240 nm physiology.orgoup.comsielc.com
Run Time Can be under 5 minutes thermoscientific.com

This table presents typical parameters for an HPLC method for this compound analysis, though specific conditions can vary.

Studies have shown that HPLC methods correlate well with enzymatic assays and are superior to the Jaffé reaction, particularly at lower this compound concentrations where interferences have a greater impact. physiology.orgnih.gov

Gas Chromatography (GC) for this compound Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for this compound quantification and is considered a high-order reference method. nih.govoup.comnist.gov A key requirement for GC analysis is that the analyte must be volatile and thermally stable. Since this compound is a non-volatile compound, a derivatization step is necessary to convert it into a volatile derivative before it can be analyzed by GC. nih.govresearchgate.net

Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts this compound into a trimethylsilyl (B98337) derivative. nih.gov However, research indicates that some derivatization agents like BSTFA can facilitate the conversion of creatine to this compound, which could lead to inaccurate measurements if both are present in the sample. nih.govmdpi.com Therefore, careful selection of the derivatization agent and reaction conditions is crucial for accurate and specific this compound analysis by GC-MS. nih.gov

Capillary Electrophoresis (CE) Methodologies

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. scielo.br For this compound analysis, various modes of CE have been applied, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). researchgate.netnih.gov

In CZE, separation occurs in a simple buffer-filled capillary. Since this compound is a zwitterionic molecule over a wide pH range, its separation from neutral compounds can be challenging under standard CZE conditions. nih.gov Adjusting the pH of the buffer to a low value (e.g., pH 2.2) can protonate the this compound molecule, allowing for its separation and detection. researchgate.net

MEKC is an adaptation of CE that allows for the separation of both charged and neutral molecules by adding a surfactant, such as sodium dodecyl sulfate, to the buffer to form micelles. oup.comnih.gov The differential partitioning of analytes between the micelles and the surrounding aqueous buffer facilitates their separation. oup.com MEKC has been successfully used for the simultaneous determination of this compound and other uremic toxins in biological fluids. nih.govresearcher.life CE methods are known for their high efficiency, rapid analysis times, and low sample and reagent consumption. scielo.brprotocols.io

Electrochemical and Biosensor Development

Electrochemical sensors and biosensors have emerged as powerful tools for this compound detection, offering advantages such as high sensitivity, rapid analysis, and the potential for miniaturization into point-of-care devices. nih.govnih.gov These sensors operate on the principle of converting a biological or chemical interaction into a measurable electrical signal. nih.gov

Principles of Amperometric and Potentiometric Detection

Amperometric and potentiometric techniques are two of the primary electrochemical methods employed in this compound biosensors. rsc.orgcore.ac.uk

Amperometric Detection: This method measures the current generated from the oxidation or reduction of an electroactive species at a constant applied potential. nih.gov In the context of this compound sensing, amperometric biosensors often utilize a multi-enzyme system. core.ac.uktandfonline.com A common three-enzyme cascade involves this compound amidohydrolase, creatine amidinohydrolase, and sarcosine oxidase. nih.gov This series of reactions ultimately produces hydrogen peroxide (H₂O₂), which can be electrochemically detected. core.ac.uktandfonline.com The resulting current is directly proportional to the concentration of this compound in the sample. Amperometric sensors are favored for their high sensitivity and the ability to operate at low potentials, which can minimize interference from other electroactive species. core.ac.uk

Potentiometric Detection: In contrast, potentiometric sensors measure the potential difference between a working electrode and a reference electrode under near-zero current flow. nih.govrsc.org For this compound, these sensors are typically based on the enzymatic action of this compound deiminase (also known as this compound iminohydrolase), which catalyzes the hydrolysis of this compound to produce ammonium (B1175870) ions (NH₄⁺). rsc.orgcore.ac.ukacs.org The change in the concentration of these ions is then detected by an ion-selective electrode (ISE), leading to a change in potential that correlates with the initial this compound concentration. core.ac.ukacs.org While simpler in principle due to the use of a single enzyme, potentiometric sensors can be susceptible to interference from endogenous ammonia (B1221849) present in biological samples. core.ac.uk

Nanomaterial Integration for Enhanced Sensing

The integration of nanomaterials into the design of electrochemical biosensors has significantly improved their performance characteristics, including sensitivity, stability, and selectivity. rsc.org Nanomaterials offer a high surface-area-to-volume ratio, which enhances the loading of enzymes or other recognition elements and facilitates faster electron transfer between the electrode and the analyte. tandfonline.comtandfonline.com

Various types of nanomaterials have been explored for this compound sensing:

Metal Nanoparticles: Gold (Au), silver (Ag), copper (Cu), and iron (Fe) nanoparticles have been used to modify electrodes. rsc.org Their high conductivity and catalytic activity can amplify the electrochemical signal. For instance, copper nanoparticles have been electrodeposited on screen-printed carbon electrodes to create non-enzymatic sensors that can detect this compound within a linear range of 10–160 μM with a detection limit of 0.1 μM. nih.gov Bimetallic nanoparticles, such as copper-silver (CuAg), have also been shown to improve sensor stability by preventing the rapid oxidation of the metallic components. rsc.org

Carbon-Based Nanomaterials: Multi-walled carbon nanotubes (MWCNTs) and graphene quantum dots are utilized for their excellent mechanical and electrical properties. rsc.org They provide a large surface area for enzyme immobilization and can increase the electroactive area, thereby improving the catalytic activity and charge transfer. rsc.orgacs.org

Nanocomposites: Combining different nanomaterials, such as metal oxides with carbon nanotubes or polymers, can create synergistic effects. For example, a sensor using iron(III) oxide/polyaniline nanocomposites demonstrated a wide detection range and high sensitivity for this compound in serum. nih.gov Similarly, nanoporous tin(IV) oxide decorated with copper(I) oxide nanoparticles has shown ultra-high sensitivity. nih.gov

The morphological aspects of nanomaterials, including their size and shape, also play a critical role in sensor performance. rsc.org For example, the use of polygonal-shaped nanoparticles and nanowires has been investigated to optimize the interaction with this compound molecules. rsc.org

Non-Enzymatic Electrochemical Sensing Strategies

To overcome the limitations of enzyme-based sensors, such as high cost, complex immobilization procedures, and poor stability, non-enzymatic electrochemical sensing strategies have been developed. rsc.orgrsc.org These methods rely on the direct electrochemical oxidation or reduction of this compound at the electrode surface or its complexation with other molecules.

Key approaches in non-enzymatic sensing include:

Metal Nanoparticle-Based Catalysis: Certain metallic nanoparticles can directly catalyze the oxidation of this compound. The nitrogen atom in the aromatic ring of this compound has a high affinity for metals like copper, silver, and iron, forming complexes that can be electrochemically detected. rsc.org For example, a sensor based on copper nanoparticles supported on polymelamine formaldehyde (B43269) has demonstrated highly sensitive and selective detection of this compound. rsc.org

Molecularly Imprinted Polymers (MIPs): This technique involves creating polymer matrices with "memory" for the this compound molecule. rsc.org A template-based synthesis process generates cavities that are complementary in shape, size, and functional group orientation to this compound, leading to high selectivity. rsc.orgnih.gov MIP-based sensors have shown promise due to their stability and low cost. rsc.org For instance, copper(II) oxide nanoparticles coated with a MIP shell have been used to fabricate a sensor with good sensitivity and repeatable signals. nih.gov

Metal-Organic Frameworks (MOFs): Zeolitic imidazolate framework-8 (ZIF-8) nanoparticles have been used to develop a non-enzymatic this compound sensor. mdpi.com The peroxidase-like activity of ZIF-8 enables the detection of this compound through the formation of a zinc-creatinine composite, with a detection limit of 30 µM in a clinically relevant range. mdpi.com

These non-enzymatic approaches offer the potential for more robust and cost-effective this compound sensors, although challenges related to selectivity and interference from structurally similar molecules in complex biological samples remain an active area of research. acs.orgnih.gov

Microfluidic and Paper-Based Analytical Platforms

The development of microfluidic and paper-based analytical devices (µPADs) represents a significant step towards portable and low-cost point-of-care testing for this compound. nih.govmdpi.comresearchgate.net These platforms integrate sample handling, reagent mixing, and detection into a small, disposable format.

Microfluidic "Lab-on-a-Chip" Systems: These devices manipulate small volumes of fluids in microchannels, enabling automated analysis. nih.govacs.org For this compound detection, lab-on-a-chip systems can incorporate various detection methods, including colorimetric assays like the Jaffé reaction or enzyme-linked immunosorbent assays (ELISA). nih.govacs.orgresearchgate.net An electromechanical lab-on-a-chip platform has been developed that uses a magnetic stirring bar coated with this compound-specific antibodies to automate the ELISA process, allowing for detection in approximately 50 minutes. nih.govacs.org

Paper-Based Analytical Devices (µPADs): µPADs are a particularly promising technology due to their simplicity, low cost, and ease of use. nih.govmdpi.com These devices are typically fabricated by creating hydrophobic barriers on paper, which define channels and reaction zones. sciencetechindonesia.com For this compound analysis, the most common method employed on µPADs is the colorimetric Jaffé reaction, where this compound reacts with picric acid in an alkaline medium to produce a colored complex. nih.govmdpi.com The intensity of the resulting color, which can be quantified using a simple scanner or a smartphone camera, is proportional to the this compound concentration. nih.govmdpi.comsciencetechindonesia.com

Researchers have developed µPADs with various designs to enhance performance. For instance, 3D-µPADs have been created to allow for the simultaneous detection of multiple analytes, such as albumin and this compound, which is important for calculating the albumin-to-creatinine ratio (ACR). sciencetechindonesia.com The integration of digital microfluidics with paper-based devices has also been explored to automate sample processing and improve the environmental friendliness of the analysis. rsc.org

互动式数据表

Platform Detection Method Analyte(s) Linear Range Limit of Detection (LOD) Reference
µPAD Colorimetric (Jaffé) This compound 0.2 - 1 mM 0.08 mM nih.gov
µPAD Colorimetric (Jaffé) This compound 2.20 - 35.0 mg/dL 0.66 mg/dL mdpi.com
3D-printed Hybrid Microfluidic Device Colorimetric (Jaffé) This compound 0.1 - 5 mM 0.04 mM researchgate.netrsc.org
3D-µPAD with AuNPs Colorimetric Albumin & this compound 30 - 400 mg/g Not Specified sciencetechindonesia.com
Electromechanical Lab-on-a-Chip ELISA This compound ~1 - 20 mg/dL ~1 mg/dL (in PBS) nih.govacs.org

Mass Spectrometry-Based Reference Methods

While biosensors offer rapid and portable analysis, mass spectrometry (MS) provides the highest level of accuracy and serves as the benchmark for this compound quantification.

Isotope Dilution Mass Spectrometry (ID-MS) as a Gold Standard

Isotope Dilution Mass Spectrometry (ID-MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is recognized as the "gold standard" reference method for this compound measurement. nih.govstanfordhealthcare.orgnih.govspringermedizin.de This high-precision technique is crucial for the calibration and standardization of routine clinical assays. stanfordhealthcare.orgcdisc.orgresearchgate.net

The principle of ID-MS involves adding a known amount of an isotopically labeled internal standard (e.g., this compound-d3) to the sample. oup.com This "spiked" sample is then processed, and the ratio of the unlabeled (endogenous) this compound to the labeled internal standard is measured by the mass spectrometer. Because the labeled and unlabeled forms of this compound are chemically identical and differ only in mass, they behave identically during sample preparation and analysis. This internal standardization corrects for any analyte loss during extraction and any variations in the instrument's response, leading to highly accurate and precise quantification. oup.com

The National Kidney Disease Education Program (NKDEP) recommends that all clinical laboratory methods for this compound be traceable to an ID-MS reference method. stanfordhealthcare.orguiowa.edu This standardization is essential for reducing inter-laboratory variability in this compound results and ensuring the accuracy of estimated glomerular filtration rate (eGFR) calculations, which are critical for the diagnosis and management of chronic kidney disease. stanfordhealthcare.orgacutecaretesting.org The use of commutable reference materials, such as the Standard Reference Material (SRM) 967 from the National Institute of Standards and Technology (NIST), allows manufacturers of routine assays to calibrate their methods to be ID-MS traceable. nih.govoup.com

互动式数据表

Method Key Features Performance Characteristics Application Reference
ID-GC/MS Gold standard reference method. High accuracy and precision. Target-setting for quality control materials. nih.govspringermedizin.de
ID-LC-MS/MS High specificity, less prone to interference. Lower limit of quantification of 0.01 mg/dL; intra- and inter-assay imprecision <4% and <8%, respectively. Validation of routine automated assays. oup.com
HPLC with ID-GC/MS Validation Isocratic HPLC method. Mean deviation from ID-GC/MS of +0.1%; between-day CV of 0.9%. Accuracy assessment of routine test kits. nih.gov

Methodological Standardization and Inter-Laboratory Harmonization

Achieving accurate and consistent this compound measurements across different laboratories, methods, and instrument platforms is paramount for clinical diagnostics, particularly for the estimation of glomerular filtration rate (eGFR). Methodological standardization and inter-laboratory harmonization are the cornerstones of this effort, ensuring that a patient's this compound value is comparable and reliable, regardless of where or how it was measured. This involves establishing a clear chain of traceability to a primary reference point and actively managing the inherent analytical variability of measurement procedures.

Traceability to Reference Measurement Procedures

Traceability is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. For this compound, this framework is essential to eliminate calibration bias between different analytical systems. nih.govresearchgate.net

The global consensus for standardizing this compound measurements is based on traceability to higher-order reference measurement procedures (RMPs), with isotope dilution-mass spectrometry (IDMS) being the established "gold standard". nih.govacutecaretesting.orgcdisc.org The Joint Committee for Traceability in Laboratory Medicine (JCTLM) lists approved RMPs, which are primarily based on either gas chromatography-IDMS (GC-IDMS) or liquid chromatography-IDMS (LC-IDMS). nist.govifcc.org While GC-IDMS was an earlier reference method, it often required a separation step to remove creatine, which could interfere with the measurement. ifcc.org The LC-IDMS methods are generally simpler, faster, and have become the predominant reference procedures used to certify reference materials and assign target values for standardization programs. nist.govifcc.org

A critical component of the traceability chain is the availability of certified reference materials (CRMs). These materials are produced by national metrology institutes, such as the National Institute of Standards and Technology (NIST) in the United States.

Key Reference Materials for this compound Standardization:

Primary Reference Material: NIST SRM 914b is a high-purity crystalline this compound intended for use as a primary standard for calibrating measurement procedures. nist.gov

Serum-Based Reference Materials: To facilitate the standardization of clinical assays, NIST, in collaboration with the National Kidney Disease Education Program (NKDEP), developed serum-based SRMs. SRM 967, this compound in Frozen Human Serum, was a significant development, providing the clinical diagnostic community with a commutable reference material with IDMS-assigned target values. nih.govnist.gov Commutability ensures that the reference material behaves similarly to native patient samples across various analytical methods, which is crucial for valid calibration and trueness assessment. ifcc.orgiacld.com SRM 967a later superseded the original SRM 967. nist.gov These materials are available at different concentration levels to cover the clinically relevant range. nist.gov

The establishment of this reference system, comprising RMPs and commutable CRMs, allows in vitro diagnostic (IVD) manufacturers to calibrate their commercial assays, making them traceable to the IDMS standard. researchgate.netneuinfo.org This recalibration effort has been a major global initiative to harmonize this compound results. nih.govoup.com

Table 1: Examples of NIST Standard Reference Materials (SRMs) for this compound

SRM NumberMaterial NameDescriptionCertified Value Example(s)
SRM 914b This compound (crystalline)High-purity (99.9% ± 0.1%) primary chemical standard for calibration. nist.gov99.9% ± 0.1% mass fraction nist.gov
SRM 967a This compound in Frozen Human SerumCommutable secondary reference material with two levels of this compound concentration. nist.govLevel 1: 0.85 mg/dL; Level 2: 3.88 mg/dL nist.gov
SRM 3667 This compound in Frozen Human UrineCertified reference material for urine, certified using isotope-dilution LC/MS. nist.gov61.8 mg/dL nist.gov

Addressing Analytical Bias and Imprecision

While traceability addresses systematic calibration errors, achieving inter-laboratory harmonization also requires managing analytical bias from other sources and controlling imprecision (random error).

Analytical Bias is the systematic difference between the results obtained from a measurement procedure and an accepted reference value. In this compound testing, bias has been a long-standing issue, historically linked to the analytical method used. The Jaffe method, based on the reaction of this compound with alkaline picrate, is known to be susceptible to interference from non-creatinine chromogens (e.g., proteins, glucose, ketones), leading to a positive bias. plos.orgresearchgate.net Enzymatic methods, which are more specific, generally exhibit less bias. allenpress.comamegroups.org

Studies have consistently shown that bias can be significant and varies between methods and instrument manufacturers. allenpress.comnih.govallenpress.com A large study by the College of American Pathologists (CAP) involving over 5,600 laboratories found that 60% of instrument-method peer groups had a significant bias for this compound when compared to an IDMS reference value. allenpress.comallenpress.com The bias was more strongly associated with the instrument manufacturer than the method type (Jaffe vs. enzymatic). nih.govallenpress.com For example, one study comparing LC-MS/MS to routine methods found that the Jaffe method had a substantial average bias of 11.7%, while the enzymatic method had a much lower average bias of -2.1%. plos.org

Analytical Imprecision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It reflects the random error of a method. The National Kidney Disease Education Program (NKDEP) has set performance goals, suggesting that to achieve a total error of less than 10% in the eGFR calculation, routine methods need an analytical bias of <5% and an imprecision of <8% at clinically critical this compound concentrations. nih.govifcc.org Enzymatic methods generally demonstrate better precision than Jaffe methods. amegroups.org

Proficiency Testing (PT) and External Quality Assessment (EQA) programs are essential tools for laboratories to address bias and imprecision. wa.gov These programs, run by organizations like the CAP and the Korean Association of External Quality Assessment Service, distribute commutable samples with reference method-assigned target values to participating laboratories. cap.orgjlmqa.org By comparing their results to the reference value, laboratories can assess the accuracy of their methods, identify biases, and take corrective action. cap.org These programs provide an objective measure of a laboratory's performance and are crucial for monitoring the effectiveness of standardization efforts on a large scale. allenpress.comjlmqa.orgresearchgate.net Data from these programs show that while standardization has reduced inter-manufacturer variability, biases can still exist, particularly for certain Jaffe assays. jlmqa.orgresearchgate.net

Table 2: Research Findings on Bias in this compound Measurement Methods (vs. IDMS/LC-MS/MS)

Study FocusMethod ComparedNumber of Samples/LabsKey Finding on Bias
CAP Chemistry Survey (Miller et al., 2005) 50 instrument-method peer groups (Jaffe and Enzymatic)5,624 laboratoriesMean bias ranged from -0.06 to +0.31 mg/dL. 30 of 50 peer groups showed significant bias. allenpress.comnih.gov
LC-MS/MS Comparison (Ou et al., 2015) Jaffe Method362 clinical samplesSubstantial average positive bias of 11.7%. plos.org
LC-MS/MS Comparison (Ou et al., 2015) Enzymatic Method362 clinical samplesSmall average negative bias of -2.1%. plos.org
Korean EQA Program (Jeong, 2024) Various routine methods1,776 laboratoriesMean percentage bias was approximately ±1%, but the bias of the kinetic Jaffe method without compensation was relatively large. jlmqa.org
Method Comparison (Cavalier et al., 2018) Compensated Jaffe vs. EnzymaticN/A (Review)Correct implementation of IDMS traceability is well-established for most enzymatic methods, but results for compensated Jaffe methods are less clear. amegroups.org

Physiological Roles and Mechanistic Insights

Mechanisms in Muscle Energy Metabolism

Creatinine's relationship with muscle energy metabolism is primarily indirect, serving as a reflection of the dynamic creatine-phosphocreatine system crucial for cellular energy buffering. wikipedia.orgmdpi.comnih.govnih.gov

This compound (B1669602) levels in serum and urine are influenced by muscle mass and activity, making this compound a valuable, albeit sometimes indirect, indicator of the muscle metabolome state. mdpi.comcreative-proteomics.commdpi.comkarger.com The production rate of this compound is relatively constant in individuals with stable muscle mass, as it is a non-enzymatic cyclization product of creatine (B1669601) and phosphocreatine (B42189). mdpi.comwikipedia.orgcreative-diagnostics.com Therefore, variations in this compound levels, particularly in serum, can reflect changes in lean body mass or muscle turnover. creative-proteomics.commdpi.comkarger.com For instance, conditions leading to reduced muscle mass, such as muscular dystrophy or sarcopenia, may result in lower this compound levels. creative-proteomics.com Conversely, intense physical activity can cause transient increases in this compound due to enhanced muscle turnover. creative-proteomics.com

While serum this compound is a commonly used indicator, its limitations include influence by factors such as hydration status, protein intake, age, sex, and ethnicity, which can affect muscle composition and this compound production. mdpi.comcreative-proteomics.commdpi.comnih.gov Despite these limitations, this compound remains a useful marker for assessing lean body mass within the context of body composition evaluations. mdpi.comkarger.com

The creatine-phosphocreatine system plays a critical role in maintaining ATP levels in tissues with high energy demands, such as skeletal muscle. wikipedia.orgmdpi.comnih.govnih.govdrinkharlo.com Creatine kinase catalyzes the reversible transfer of a phosphate (B84403) group from phosphocreatine to ADP, rapidly regenerating ATP during periods of intense energy expenditure. wikipedia.orgmdpi.comwikipedia.orgnih.govcreatinegummies.com this compound is the spontaneous breakdown product of both creatine and phosphocreatine. wikipedia.orgmdpi.comwikipedia.orgcreative-diagnostics.com

The rate of this compound formation is relatively constant and proportional to the total body creatine and phosphocreatine pool, which is largely determined by muscle mass. wikipedia.orgmdpi.comwikipedia.org While this compound itself does not directly participate in energy transfer, its production is a downstream consequence of the activity of the creatine-phosphocreatine system. Therefore, changes in the cellular energy state that affect the creatine and phosphocreatine pool can indirectly influence this compound production. For example, conditions that deplete phosphocreatine stores over time might subtly impact the rate of this compound formation, although the non-enzymatic nature of this compound formation leads to a relatively stable baseline production reflecting muscle mass rather than acute energy fluctuations.

Non-Excretory Biological Functions

Emerging research suggests potential roles for this compound beyond its well-established function as a metabolic waste product.

Studies have indicated that this compound may possess antibacterial properties against various bacterial species, including both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains. wikipedia.orgtoku-e.com The precise mechanism by which this compound exerts these antibacterial effects is not yet fully understood. wikipedia.org Some research suggests that this compound might interfere with bacterial replication. toku-e.com Further investigation is needed to elucidate the specific molecular targets and pathways involved in this compound's antibacterial activity.

Some reports suggest that this compound may have immunosuppressive properties. wikipedia.orgtoku-e.com Research in animal models has explored the impact of creatine supplementation, which leads to increased serum this compound levels, on immune responses. nih.gov For instance, studies in a murine asthma model indicated that creatine supplementation influenced a Th2-mediated disease. nih.gov Another study examining the effect of creatine supplementation prior to lung transplantation in rats observed higher serum this compound levels in treated animals and assessed the impact on ischemia-reperfusion injury, which involves inflammatory processes. nih.gov While these studies involve creatine supplementation and measure this compound as a metabolic outcome, they hint at a potential link between the creatine/creatinine pathway and immune modulation. The exact mechanisms by which this compound might exert immunosuppressive effects are still under investigation but could potentially involve influencing the ability of immune cells to sense pathogens or modulating inflammatory responses. toku-e.comnih.gov

This compound's role in fluid balance and electrolyte homeostasis is primarily linked to its excretion by the kidneys. As a solute excreted in urine, this compound contributes to the osmotic pressure of urine, which is important for the kidney's ability to regulate water balance. lumenlearning.com While this compound itself is not a primary regulator of electrolyte levels, its measurement is often included in electrolyte panels as an indicator of kidney function, which is crucial for maintaining electrolyte balance. enfermedical.iepathologytestsexplained.org.authepathologycentre.org Impaired kidney function, indicated by elevated this compound levels, can lead to imbalances in electrolytes such as sodium and potassium due to the kidney's reduced ability to regulate their reabsorption and excretion. pathologytestsexplained.org.au Some sources suggest this compound might function as a mild diuretic by facilitating sodium and water excretion, potentially helping to moderate fluid balance and blood pressure, although this is a less emphasized role compared to its function as a waste product. creative-diagnostics.com

Compound Information

Compound NamePubChem CID
This compound588 uni.lu
Creatine586 wikipedia.orgguidetopharmacology.orgdsmz.defishersci.be
Phosphocreatine587 wikipedia.orgbmrb.io

Interactive Data Table (Conceptual)

While a truly interactive table cannot be rendered in this format, the following structure represents how data on this compound levels under different physiological states (e.g., normal, high muscle mass, muscle wasting) or in the context of antibacterial/immunosuppressive studies could be presented with associated research findings.

Study/ContextThis compound Level (e.g., Serum mg/dL or µmol/L)Key Finding Related to this compoundCitation
Healthy Adults (Reference Range)0.6–1.3 mg/dL (53–115 µmol/L)Baseline for kidney function assessment. mdpi.commdpi.com mdpi.commdpi.com
Muscle Wasting ConditionsLower than normal rangeReflects reduced muscle mass. creative-proteomics.commdpi.comkarger.com creative-proteomics.commdpi.comkarger.com
Intense ExerciseTransient increaseDue to increased muscle turnover. creative-proteomics.com creative-proteomics.com
Study on Antibacterial Activity[Specific concentration used in study]Demonstrated antibacterial effect against [bacterial species]. wikipedia.orgtoku-e.com wikipedia.orgtoku-e.com
Study on Immunosuppression (e.g., animal model with creatine supplementation)Elevated serum this compoundAssociated with modulated immune response in [specific model]. nih.gov nih.gov

Role in pH Buffering Systems

Creatine, the precursor to this compound, and its phosphorylated form, phosphocreatine (PCr), play a significant role in intracellular pH buffering, particularly in tissues with high energy turnover like skeletal muscle. wikipedia.orgnih.govnih.gov During intense muscle activity, the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) releases hydrogen ions (H⁺), leading to a decrease in pH. uwa.edu.au The creatine kinase (CK) reaction, which facilitates the transfer of a phosphate group from PCr to ADP to regenerate ATP, also consumes H⁺ ions in the process:

PCr²⁻ + ADP³⁻ + H⁺ ⇌ ATP⁴⁻ + Cr

This reaction helps to buffer the increase in H⁺ ions, thereby mitigating the drop in intracellular pH. nih.govnih.gov This buffering capacity is crucial for maintaining optimal enzyme activity and muscle function during periods of high metabolic demand. uwa.edu.au While this compound itself is a breakdown product and does not directly participate in this buffering reaction like creatine and PCr, its formation is linked to the dynamics of the creatine-PCr system, which is integral to cellular energy homeostasis and pH regulation. nih.gov

Research indicates that the anchoring of muscle-type creatine kinase (MM-CK) to the I-band in muscle fibers is strongly pH-dependent, occurring more readily below pH 7.0. nih.gov This suggests a localized regulation of the CK reaction that is sensitive to changes in intracellular acidity, further emphasizing the link between the creatine system and pH homeostasis.

Studies examining different forms of creatine have also touched upon pH stability. For instance, research on buffered creatine monohydrate suggests that its buffering capacity can help maintain a higher pH in acidic environments compared to traditional creatine monohydrate, potentially influencing its stability and conversion to this compound. hilarispublisher.comallamericanpharmaceutical.com

Participation in Broader Cellular Signaling Pathways

Beyond its established role in energy metabolism, creatine and its related compounds are increasingly recognized for their involvement in various cellular signaling pathways that influence processes such as cell growth, differentiation, and survival. drinkharlo.commdpi.comnih.gov

One key area of investigation is the influence of creatine on muscle growth and adaptation, partly mediated through its effects on satellite cell signaling. drinkharlo.com Satellite cells are crucial for muscle repair and the generation of new muscle tissue. drinkharlo.com Creatine supplementation has been shown to enhance satellite cell signaling, contributing to muscle hypertrophy and strength gains. drinkharlo.com

Creatine has also been implicated in the activation of key signaling cascades like the PI3K/Akt/mTOR pathway, which plays a central role in regulating protein synthesis and cell growth. scielo.org.conih.govphysiology.org Studies in cell cultures, such as C2C12 myoblasts, have demonstrated that creatine can enhance differentiation by activating both the p38 MAPK pathway and the Akt/PKB-p70s6k pathway. physiology.orgresearchgate.net The p38 MAPK pathway is known to regulate the expression of muscle-specific genes and myoblast fusion, while the Akt/PKB pathway is involved in a wide range of cellular functions, including nutrient metabolism, cell growth, and apoptosis. physiology.orgresearchgate.net

Research suggests that creatine's influence on these pathways may be multifaceted, potentially involving cell swelling as an anabolic signal that activates osmosensing molecules in the MAPK pathway. scielo.org.co Furthermore, studies investigating the antidepressant-like effects of creatine have pointed to the involvement of the PI3K/Akt signaling pathway and its downstream targets, including Nrf2/HO-1, GPx, and mTOR, as well as GSK3 inhibition. nih.gov

Anti-apoptotic and Cytoprotective Mechanisms

Emerging evidence highlights the anti-apoptotic and cytoprotective effects of creatine and its related metabolites, suggesting roles in protecting cells from various forms of stress and injury. nih.govnih.govscispace.comcapes.gov.brtandfonline.com

Creatine has been shown to exert protective effects in pathologies where oxidative stress is a contributing factor. nih.govcapes.gov.brnih.gov Studies have demonstrated that creatine can act as a direct antioxidant, scavenging reactive oxygen and nitrogen species, particularly hydroxyl radicals. nih.govcapes.gov.br This antioxidant activity is suggested as a mechanism by which creatine affords cytoprotection in oxidatively injured cultured mammalian cells. nih.govcapes.gov.brtandfonline.com

Beyond direct antioxidant effects, the protective mechanisms of the creatine system are also linked to maintaining cellular energy homeostasis. tandfonline.commdpi.com By buffering ATP levels through the PCr-CK system, creatine helps ensure an efficient energy supply, which is crucial for cell survival under metabolic stress, such as during ischemia or anoxia. nih.govallamericanpharmaceutical.commdpi.com This maintenance of mitochondrial function and membrane integrity under stress is considered a key anti-apoptotic mechanism. nih.govmdpi.com

Research in various cell types, including neurons and muscle cells, has shown that creatine promotes viability and survival under both normal and adverse conditions. nih.govscispace.com For example, creatine has been shown to protect neurons from oxidative stress-induced killing and promote the survival and differentiation of GABA-ergic neurons. nih.govscispace.comresearchgate.net In muscle cells, creatine prevents the anti-differentiation effects caused by oxidative stress. nih.govscispace.com

Studies investigating the effects of creatine supplementation on exercise-induced apoptosis have also provided insights. Strenuous exercise can lead to oxidative stress and apoptosis, partly mediated by an increase in p53 levels. nih.gov Creatine monohydrate supplementation has been observed to attenuate the exercise-induced increase in p53 protein, suggesting a potential mechanism for its anti-apoptotic properties by inhibiting p53 signaling and promoting cell survival. nih.gov

Furthermore, creatine has demonstrated protective effects against toxicity induced by certain compounds, such as cisplatin, a chemotherapy drug known to cause kidney damage. tandfonline.com The beneficial effect of creatine in this context is thought to involve preventing the decrease in intracellular energy pools and its anti-inflammatory and antioxidant actions. tandfonline.com

The multifaceted cytoprotective effects of creatine underscore its importance beyond energy buffering, highlighting its potential in safeguarding cellular health against oxidative damage, metabolic stress, and pro-apoptotic stimuli.

Pathophysiological Mechanisms and Research Models

Creatinine (B1669602) in Renal Dysfunction Mechanisms

The kidneys are the primary route of this compound excretion, making this compound levels highly sensitive to changes in renal function. Alterations in glomerular filtration and tubular handling of this compound directly impact its serum concentration.

Mechanistic Basis for this compound Accumulation in Reduced Glomerular Filtration

This compound is a small molecule that is freely filtered from the blood by the glomeruli in the kidneys mdpi.com. This glomerular filtration is the initial and primary step in its elimination mdpi.com. When the glomerular filtration rate (GFR) decreases, the kidneys' ability to filter this compound from the blood is reduced mdpi.com. This leads to a buildup of this compound in the bloodstream, resulting in elevated serum this compound levels mdpi.com. A significant loss of kidney function, often exceeding 50%, must occur before serum this compound levels show a measurable increase medscape.comnephrix-biosolutions.com. For instance, a doubling of serum this compound from a baseline of 0.6 mg/dL to 1.2 mg/dL can indicate a 50% reduction in GFR nih.govmedscape.comnih.gov.

The glomerular filtration barrier, composed of the fenestrated endothelium, glomerular basement membrane, and podocytes, allows small molecules like this compound to pass through based on size and charge mdpi.com. Reduced renal blood flow, as seen in conditions like prerenal azotemia, decreases glomerular perfusion pressure and consequently lowers the GFR, limiting this compound clearance and causing elevated serum this compound mdpi.com.

Impact of Tubular Secretion Inhibition on this compound Dynamics

While glomerular filtration is the main mechanism of this compound excretion, proximal tubular secretion also contributes significantly, accounting for an estimated 10% to 40% in healthy individuals and potentially increasing to 30% to 60% of total elimination mdpi.com. Several medications can interfere with this tubular secretion by competing for the same transport pathways in the proximal tubules, such as organic cation transporter 2 (OCT2) and multidrug and toxin extrusion transporters (MATE) mdpi.comresearchgate.net.

Inhibition of tubular this compound secretion by certain drugs, including cimetidine, trimethoprim, and abemaciclib, can lead to increased serum this compound levels wikipedia.orgnih.govmdpi.comresearchgate.netspringermedizin.de. This increase is not due to a decrease in GFR but rather a reduction in the amount of this compound actively transported from the blood into the renal tubules for excretion wikipedia.orgspringermedizin.de. This phenomenon can lead to an overestimation of the decline in GFR when using this compound-based estimation equations wikipedia.orgmdpi.com. Studies have shown that drugs like cimetidine, which inhibit tubular secretion, can cause a significant increase in serum this compound and a reduction in this compound clearance, bringing it closer to the actual GFR measured by substances like inulin (B196767) or iohexol, which are solely filtered nih.govmdpi.comoup.com. The combined use of multiple inhibitors of proximal tubular this compound secretion can have an additive effect on increasing serum this compound and decreasing estimated GFR capes.gov.br.

This compound as a Functional Biomarker in Experimental Nephropathy

In experimental models of nephropathy, this compound is frequently used as a functional biomarker to assess the extent of kidney damage and the impact on GFR. Elevated serum this compound is a key indicator of impaired renal function in these models nephrix-biosolutions.comuq.edu.au. However, it is important to note that serum this compound levels may not rise until a substantial portion of kidney function is lost, potentially masking early stages of kidney disease in experimental settings nephrix-biosolutions.comnih.gov.

Research in experimental subclinical chronic kidney disease (CKD) models, induced by substances like adenine (B156593) or aristolochic acid, has shown that while initial serum this compound may not be elevated, other biomarkers of kidney injury might increase uq.edu.aunih.gov. Following an acute kidney injury (AKI) event in these models, serum this compound can increase more rapidly, reflecting the reduced functional reserve of the already compromised kidneys uq.edu.au. Studies comparing this compound with other biomarkers like cystatin C in experimental AKI have highlighted the limitations of this compound as a sole indicator, particularly in rapidly changing renal function, where non-renal factors or assay interference can influence results plos.org. The dynamics of this compound increase in experimental settings can provide insights into the severity and progression of kidney injury, although its interpretation requires consideration of the specific model and potential confounding factors uq.edu.auplos.org.

This compound in Muscle Catabolism and Anabolism Models

This compound production is directly related to muscle mass, making it a valuable tool in research models studying muscle catabolism (breakdown) and anabolism (growth).

Biochemical Indicators of Muscle Atrophy or Hypertrophy

This compound is a breakdown product of creatine (B1669601) phosphate (B84403), which is predominantly stored in skeletal muscle wikipedia.orgfrontiersin.orgresearchgate.net. The amount of this compound produced is proportional to the body's muscle mass wikipedia.orgnih.govmedscape.com. Therefore, changes in muscle mass, whether atrophy or hypertrophy, can influence this compound levels.

In models of muscle catabolism, such as cancer cachexia or disuse atrophy, a decrease in muscle mass leads to reduced this compound production and potentially lower serum this compound levels and urinary this compound excretion researchgate.netnih.govfrontiersin.org. Conversely, in models of muscle anabolism, such as those involving resistance training or certain dietary interventions, an increase in muscle mass can lead to increased this compound production and excretion physio-pedia.comnih.gov.

While serum this compound is influenced by renal function, urinary this compound excretion, particularly 24-hour urinary this compound excretion (DCE), is considered a more reliable indicator of total body muscle mass under steady-state conditions frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net. Studies have shown a strong correlation between DCE and muscle mass measured by other methods like DXA frontiersin.org.

Other biochemical markers are also used in conjunction with or instead of this compound to assess muscle damage or changes. Creatine kinase (CK), aspartate aminotransferase, lactate (B86563) dehydrogenase, myoglobin, and troponin can indicate skeletal muscle damage researchgate.net. Elevated serum CK levels, for instance, can reflect both muscle loss and the extent of muscle damage researchgate.net. The urea-to-creatinine ratio (UCR) has also been suggested as a biochemical signature of muscle catabolism, as muscle breakdown increases urea (B33335) production while decreased muscle mass reduces this compound production, leading to a higher ratio researchgate.net.

Research models investigating interventions for muscle wasting, such as creatine supplementation, often assess changes in muscle mass and function frontiersin.orgphysio-pedia.comnih.govscielo.br. Creatine supplementation has been shown to potentially attenuate muscle atrophy and stimulate hypertrophy in certain models, influencing intramuscular creatine content and protein synthesis pathways frontiersin.orgphysio-pedia.comnih.govscielo.brmdpi.com. While direct measures of muscle mass are often employed, changes in this compound metabolism and excretion can provide supporting evidence of these anabolic or catabolic processes frontiersin.orgscielo.br.

This compound Excretion as a Proxy for Muscle Mass in Research Populations

Daily urinary this compound excretion (DCE) has been widely used as a practical and reliable proxy for assessing whole-body muscle mass in various research populations frontiersin.orgresearchgate.netnih.govresearchgate.net. This is based on the principle that in a steady state, the amount of this compound excreted in urine over 24 hours is directly proportional to the total muscle mass frontiersin.orgresearchgate.netresearchgate.net.

Studies in diverse cohorts, including healthy individuals, critically ill patients, and renal transplant recipients, have utilized DCE to estimate muscle mass and track changes over time frontiersin.orgnih.govnih.gov. Research on age-related sarcopenia, for example, suggests that monitoring changes in DCE can provide a more accurate assessment of muscle loss compared to single time-point measurements frontiersin.org.

While DCE is a valuable tool, its accuracy can be influenced by factors such as dietary meat intake, which contains preformed this compound, and the completeness of 24-hour urine collection nih.govnih.govnih.gov. Despite these limitations, DCE remains an established method for studying total body muscle mass in research settings, particularly when assessing the impact of interventions or the progression of conditions affecting muscle mass researchgate.netnih.gov. Lower urinary this compound excretion has been associated with adverse outcomes, including increased mortality and graft loss in specific patient populations, highlighting its utility as a prognostic marker related to muscle mass nih.govresearchgate.net.

This compound in Metabolic Disorders and Systemic Alterations

The levels and metabolism of this compound are intrinsically linked to the body's metabolic state. Alterations in creatine synthesis, dietary intake, and systemic conditions like metabolic disorders and cancer can significantly impact this compound levels, providing insights into underlying physiological and pathological processes.

Disruptions in Creatine Synthesis Pathways and this compound Levels

Creatine is synthesized endogenously through a two-step process involving the enzymes arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). wikipedia.orgnih.govnih.govresearchgate.netahajournals.org This synthesis primarily occurs in the kidneys, liver, and pancreas. nih.gov Creatine is then transported to tissues with high energy demands, such as skeletal muscle and the brain, via the creatine transporter (CRTR), encoded by the SLC6A8 gene. wikipedia.orgnih.gov this compound is formed non-enzymatically from the cyclization of creatine and phosphocreatine (B42189). nih.govnih.govahajournals.org

Disruptions in this biosynthetic pathway or transport system lead to a group of genetic disorders known as cerebral creatine deficiencies. These conditions, inherited in autosomal recessive (AGAT and GAMT deficiencies) or X-linked (CRTR deficiency) manners, are characterized by significantly reduced or absent creatine and phosphocreatine in the brain, resulting in severe neurological impairments. wikipedia.orgnih.govnih.gov Biochemically, AGAT and GAMT deficiencies typically present with low levels of creatine and this compound in urine, plasma, and cerebrospinal fluid (CSF). nih.gov GAMT deficiency is specifically marked by elevated levels of guanidinoacetate (GAA), the precursor to creatine, while AGAT deficiency shows low GAA levels. nih.gov CRTR deficiency, on the other hand, is characterized by elevated creatine-to-creatinine ratios in urine, particularly in males. nih.gov These deficiencies underscore the critical role of intact creatine synthesis and transport for normal metabolic function, especially in high-energy tissues.

Impact of Dietary Factors on this compound Production and Excretion in Research Studies

Dietary intake significantly influences this compound levels and excretion, a factor of considerable importance in research studies and clinical assessments. Creatine is found in animal products, such as meat and fish. mdpi.commdpi.commdpi.com The consumption of cooked meat, in particular, contributes directly to the body's pool of creatine and this compound precursors, leading to transient increases in serum this compound levels. mdpi.comnih.govresearchgate.netelsevier.esimpactfactor.org

Research consistently shows that individuals following vegetarian or vegan diets, which are low or devoid of dietary creatine, tend to have lower muscle creatine stores and consequently lower serum and urinary this compound levels compared to omnivores. mdpi.commdpi.comresearchgate.netnih.govzaslavsky.com.uatandfonline.com Studies have demonstrated significant reductions in serum this compound concentrations in individuals who adopt a vegetarian diet. nih.govexamine.comnih.gov For instance, one study reported a significant difference in this compound levels between a vegetarian group (0.72 g/dL) and a Mediterranean diet group (0.76 g/dL) nih.gov. Another study noted significantly lower serum this compound concentrations in vegetarian populations compared to omnivores in large cross-sectional trials nih.gov. A study involving healthy vegetarian and omnivorous adults found significantly lower serum this compound levels in vegetarians, correlating with lower protein intake and lean body mass in this group nih.gov.

Furthermore, the total intake of dietary protein, especially animal protein, has been shown to correlate positively with 24-hour urinary this compound excretion. tandfonline.comnih.govtandfonline.commdpi.comresearchgate.net A study examining the impact of dietary protein intake on urinary this compound excretion in children found a clear correlation between this compound excretion adjusted for fat-free mass and total and animal protein intake. nih.gov Comparisons between subgroups with low and high animal protein intake revealed that a difference in protein intake corresponded to a notable difference in this compound excretion. nih.gov

These findings highlight the necessity of considering dietary habits when interpreting this compound measurements in research and clinical settings, particularly when this compound is used as a marker for kidney function or to estimate muscle mass. mdpi.comelsevier.esimpactfactor.org The variability introduced by dietary factors can confound results and lead to misinterpretations if not properly accounted for.

Impact of Diet on this compound Levels: Examples from Research

Study PopulationDietary Intervention/ComparisonKey Finding on this compound LevelsSource
Healthy childrenAnimal protein intakeHigher intake correlated with higher urinary this compound excretion. nih.gov
Healthy adultsVegetarian vs. MediterraneanVegetarian diet associated with greater reductions in this compound. examine.comnih.gov
Healthy vegetarian vs. omnivorous adultsVegetarian vs. OmnivorousVegetarians had significantly lower serum this compound. nih.gov
Healthy subjects (Phase I study)Cooked meat vs. Vegetarian dietCooked meat meal increased serum this compound; vegetarian diet did not. nih.govresearchgate.net
Vegetarians vs. OmnivoresDietary intakeVegetarians generally have lower serum and muscle creatine/creatinine. mdpi.commdpi.comnih.gov

Note: This table summarizes findings from various studies and may reflect different methodologies and populations.

This compound as a Component in Cancer Metabolism Research

The altered metabolism characteristic of cancer cells has led to investigations into the role of various metabolites, including those related to creatine, in cancer development and progression. This compound, as a stable end-product of creatine metabolism, has emerged as a subject of interest in cancer metabolism research, both as a potential biomarker and as a molecule potentially involved in the disease process. mdpi.comspandidos-publications.comfrontiersin.orgjci.orgresearchgate.netfrontiersin.orgmdpi.com

Research indicates a complex and sometimes contradictory role for creatine metabolism in cancer. While some studies suggest that elevated levels of creatine and this compound may be associated with certain cancers, such as lung cancer, potentially reflecting altered amino acid metabolism in these cells mdpi.comspandidos-publications.com, other findings point to the significance of low this compound levels in the context of cancer. Low serum this compound can be an indicator of skeletal muscle atrophy or cachexia, a common wasting syndrome in advanced cancer patients that is associated with poor prognosis. frontiersin.orgcreative-diagnostics.com A study on non-small cell lung cancer patients demonstrated that low serum this compound levels were associated with skeletal muscle atrophy and systemic inflammation, a hallmark of cancer cachexia. frontiersin.org

Furthermore, the creatine kinase (CK) system, which facilitates the interconversion of creatine and phosphocreatine for energy buffering, has been found to be dysregulated in various cancers. researchgate.netphysiology.org This dysregulation can impact the energy dynamics within cancer cells, potentially influencing their growth, survival, and metastasis. researchgate.netmdpi.comresearchgate.netglundelab.orgnih.gov

This compound itself, or related metabolites, are being explored as potential biomarkers for cancer detection and prognosis. Creatine riboside (CR), a metabolite structurally related to creatine and this compound, has been identified as a cancer cell-derived metabolite associated with risk and prognosis in lung and liver cancer. jci.org Elevated CR levels were found in tumor tissue compared to non-tumor tissue and were linked to dysregulation of the mitochondrial urea cycle and nucleotide imbalance, supporting rapid cancer cell proliferation. jci.org

The association between this compound levels and cancer outcomes can vary depending on cancer type and the specific metabolic alterations involved. For instance, a study on colorectal cancer found that higher plasma this compound was associated with increased all-cause mortality in patients with rectal cancer but not colon cancer, suggesting anatomical location-specific metabolic differences. mdpi.com

This compound and Related Metabolites in Cancer Research: Selected Findings

Cancer Type(s)This compound/Metabolite FindingPotential ImplicationSource
Lung CancerElevated creatine and this compound in biofluids. mdpi.comspandidos-publications.comPotential early detection biomarker, linked to amino acid metabolism. spandidos-publications.com mdpi.comspandidos-publications.com
Non-Small Cell Lung CancerLow serum this compound associated with muscle atrophy. frontiersin.orgIndicator of cachexia and poor prognosis. frontiersin.orgcreative-diagnostics.com
Lung and Liver CancerElevated Creatine Riboside (CR) in urine and tumors. jci.orgPotential biomarker for risk and prognosis, linked to metabolic dysregulation. jci.org
Various Cancers (e.g., breast, colorectal)Dysregulation of Creatine Kinase (CK) system. researchgate.netphysiology.orgImpacts cellular energy metabolism, influencing growth/metastasis. researchgate.netphysiology.org
Rectal CancerHigher plasma this compound associated with increased mortality. mdpi.comPotential prognostic marker, highlights metabolic differences by location. mdpi.com

Note: This table provides a snapshot of research findings and does not represent a comprehensive list.

Theoretical and Computational Approaches in Creatinine Research

Physiologically Based Pharmacokinetic (PBPK) Modeling of Creatinine (B1669602) Kinetics

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of substances within a biological system. PBPK models are built upon physiological parameters representing organs and tissues, along with biochemical and physicochemical properties of the compound of interest. allucent.com For this compound, PBPK modeling is a powerful tool for simulating its kinetic behavior in the body, particularly its renal handling.

PBPK models of this compound have been developed to assess its kinetics and to uncover knowledge gaps for future research. These models can support investigations of renal transporter-mediated drug-drug interactions (DDIs) during drug development. core.ac.uk, nih.gov Studies have utilized PBPK models to evaluate how renal transporters, such as organic cation transporter 2 (OCT2) and multidrug and toxin extrusion protein 1 (MATE1), and passive permeability contribute to the disposition of this compound. researchgate.net These models have been successfully used to predict kinetic changes of biomarkers like this compound during the administration of perpetrator drugs that interact with these transporters, such as trimethoprim, pyrimethamine, and cimetidine. core.ac.uk, nih.gov Increased this compound plasma concentrations and decreased urinary excretion during interactions with these drugs have been well-described by these models. core.ac.uk, nih.gov

PBPK models for this compound are often developed using software suites like PK-Sim and MoBi. core.ac.uk These models incorporate compound-dependent parameters related to absorption, synthesis, distribution, metabolism, and excretion, as well as human blood and urine measurements from literature. core.ac.uk Accurate modeling of renal clearance, incorporating time-dependent changes in serum this compound and its relationship to glomerular filtration rate (GFR), is critical in these models, especially in populations with altered renal function. kuleuven.be

Molecular Dynamics (MD) and Density Functional Theory (DFT) Simulations

Molecular Dynamics (MD) and Density Functional Theory (DFT) simulations are powerful computational techniques used to investigate the behavior and interactions of molecules at an atomic and electronic level. These methods provide detailed insights into molecular structures, dynamics, and interaction energies.

MD simulations involve simulating the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions in various environments, such as in solution or in the presence of other molecules or surfaces. DFT is a quantum mechanical method used to investigate the electronic structure of atoms and molecules, which can be used to calculate properties such as binding energies, molecular geometries, and electronic distributions.

These computational approaches have been applied to study this compound in various contexts, including its interactions with proteins and its adsorption onto different materials. For instance, MD simulations have been used to study the interaction between mitochondrial creatine (B1669601) kinase (MtCK) and adenine (B156593) nucleotide translocase (ANT) in a mitochondrial membrane patch, providing insights into energy transfer pathways. nih.gov MD simulations have also been employed to investigate the catalytic mechanism of creatininase in complex with this compound, revealing the role of metal cofactors and water molecules in the enzymatic reaction. researchgate.net, nih.gov These simulations can predict the binding free energy of this compound with specific amino acid residues and metal ions in the enzyme's active site. researchgate.net, nih.gov

DFT calculations have been utilized to study the tautomeric equilibrium of this compound in aqueous solutions and the effects of pH on its structure and properties. iaea.org, researchgate.net These calculations can help explain discrepancies observed in experimental spectroscopic data. iaea.org, researchgate.net

Modeling this compound Adsorption and Interaction Energies

DFT and MD simulations are particularly useful for modeling the adsorption of this compound onto various surfaces and calculating the associated interaction energies. This is relevant in areas such as the development of biosensors for this compound detection and the design of materials for removing uremic toxins like this compound.

Studies have used DFT simulations to analyze the interaction energies of this compound with different functional groups or surfaces. For example, DFT calculations have been applied to study the binding of this compound with acrylic gel-Cu2+ fragments, identifying preferential binding sites based on interaction energies. acs.org These simulations can help understand the molecular recognition between this compound and sensor materials. acs.org

DFT simulations have also been used to investigate the adsorption properties of this compound on various nanomaterials, such as Cu2O-decorated SnO2 nanoparticles and two-dimensional (2D) materials like MXenes (e.g., Ti3C2Tx), MoO3, Bithmuthene, and Ti3C2OH. mdpi.com, researchgate.net, acs.org, nih.gov These studies aim to understand the adsorption mechanisms and predict the selectivity and capacity of these materials for this compound removal. mdpi.com, researchgate.net, nih.gov DFT calculations can provide insights into the binding energies and charge density distributions involved in the adsorption process. nih.gov

MD and DFT simulations have also been employed together to assess this compound adsorption and interaction energies on 2D materials, particularly in the context of developing wearable dialysis devices. researchgate.net, researchgate.net These studies have shown that certain 2D materials exhibit high attraction energy and stable adsorption for this compound, suggesting their potential as adsorbents for artificial kidney applications. researchgate.net, researchgate.net

The interaction energies calculated through these simulations provide quantitative data on the strength and nature of the interactions between this compound and the adsorbent materials. For instance, studies have reported Gibbs free energies for this compound adsorption on 2D materials. researchgate.net, researchgate.net, researchgate.net

MaterialAdsorption Energy (kJ/mol)MethodSource
2D Materials (various)up to -17.23 (Gibbs free)MD/DFT researchgate.net, researchgate.net
B24O24 nanocage-0.69 to -0.95 eVDFT researchgate.net
Ti3C2Tx MXene (-OH, -F terminations)Binding energies reportedDFT nih.gov
Polysulfone-3.87 kcal/molDFT researchgate.net

Note: Interaction energies can be reported in different units (e.g., kJ/mol, eV, kcal/mol). Conversions may be needed for direct comparison.

These computational studies provide valuable data on the feasibility and efficiency of different materials for this compound adsorption, contributing to the development of advanced separation and sensing technologies.

Bioinformatics and Systems Biology Approaches

Bioinformatics and Systems Biology approaches are increasingly being applied to study this compound metabolism and its broader biological context. These fields utilize computational tools and large-scale biological data to analyze complex biological systems, identify molecular mechanisms, and understand the interplay between genes, proteins, metabolites, and pathways.

Bioinformatics involves the use of computational tools to analyze biological data, such as genomic, transcriptomic, proteomic, and metabolomic data. Systems Biology aims to understand biological systems as a whole, focusing on the interactions and dynamics of their components.

In the context of this compound research, bioinformatics and systems biology approaches are used to explore the intricate biochemical networks related to creatine and this compound metabolism, identify relevant genes and proteins, and investigate their roles in health and disease. creas.pro, frontiersin.org, creative-proteomics.com, researchgate.net

Gene Expression Analysis Related to Creatine and this compound Metabolism

Gene expression analysis, often performed using bioinformatics tools on transcriptomic data, provides insights into the activity levels of genes involved in the synthesis, transport, and metabolism of creatine and its conversion to this compound.

Studies have utilized bioinformatics analysis to evaluate the expression of creatine-related genes and their relationships to normal and disturbed renal conditions. nih.gov, sciety.org, researchgate.net, mdpi.com Gene enrichment analysis can identify sets of genes modulated in response to factors affecting creatine metabolism. nih.gov, sciety.org, researchgate.net, mdpi.com For example, studies have identified genes such as GATM, GAMT, SLC6A8, and IGF1 as central to creatine metabolism, highlighting potential molecular mechanisms influencing kidney health and dysfunction. nih.gov, sciety.org, researchgate.net, mdpi.com

Tissue-specific gene expression patterns of creatine-related genes in organs like the kidney and pancreas have been evaluated using resources like the Genotype-Tissue Expression Portal. nih.gov, researchgate.net, mdpi.com This helps understand where the enzymes and transporters involved in creatine and this compound metabolism are active.

Gene expression analysis, combined with data from biological databases and platforms like Gene Expression Omnibus (GEO), can shed light on the potential regulatory roles of creatine in cellular processes, particularly during conditions like kidney diseases. nih.gov, sciety.org, researchgate.net Understanding the balance between endogenous creatine synthesis and uptake, and the genes involved (GATM, GAMT, SLC6A8, IGF1), is crucial. nih.gov, sciety.org, researchgate.net

Differences in the expression of genes involved in creatine synthesis (GATM, GAMT) and transport (SLC6A8) have been observed across different species, suggesting variations in the organization of the creatine/phosphocreatine (B42189) biosynthesis system. nih.gov

Network Analysis of this compound-Associated Metabolic Pathways

Network analysis, a key component of systems biology, is used to model and analyze the complex interactions between metabolites, proteins, and genes within biological pathways. This helps to understand how changes in this compound levels or creatine metabolism are connected to broader metabolic networks.

Metabolite-metabolite association networks can be built from metabolomics data to investigate differences in metabolic profiles under various conditions. acs.org, frontiersin.org For instance, network analysis has been used to study metabolic determinants associated with outcomes in patients with acute myocardial infarction, revealing differences in the connectivity patterns of metabolites like this compound. acs.org Statistically different connectivities for this compound have been observed in networks specific to different patient outcomes. acs.org

Protein-protein interaction networks of creatine metabolism-related proteins can be constructed using tools like STRING (Search Tool for the Retrieval of Interacting Genes). creas.pro This helps visualize and analyze the interactions between enzymes and transporters involved in creatine and this compound metabolism, such as GAMT, GATM, CKB, CKM, CKMT1B, CKMT1A, CKMT2, SLC6A8, and SLC6A10P. creas.pro

Network analysis, combined with other bioinformatics approaches, can provide a comprehensive view of how this compound is situated within the larger metabolic landscape and how perturbations in its metabolism can affect interconnected pathways. frontiersin.org, researchgate.net This can lead to the generation of mechanistic hypotheses regarding the role of this compound in various physiological and pathological processes. frontiersin.org Weighted gene co-expression network analysis (WGCNA) can also be used to connect gene expression data with clinical traits like serum this compound levels, identifying co-expression modules and potential renal function-related genes. frontiersin.org

Network analysis helps in contextualizing potential biomarkers and understanding the topology and interconnectivity of different metabolic pathways. frontiersin.org

Here is a representation of some genes involved in creatine and this compound metabolism identified through bioinformatics analysis:

GeneRoleSource
GATMCatalyzes the first step of endogenous creatine synthesis. nih.gov, creas.pro, mdpi.com, nih.gov
GAMTCatalyzes the second step of endogenous creatine synthesis. nih.gov, creas.pro, mdpi.com, nih.gov
SLC6A8Encodes the creatine transporter (CRT-1). nih.gov, creas.pro, jhse.es, mdpi.com, mdpi.com
IGF1Modulated in response to creatine exposure. nih.gov, sciety.org, researchgate.net, mdpi.com
CKBCreatine kinase, brain-type. Involved in energy metabolism. creas.pro, mdpi.com, japsonline.com
CKMCreatine kinase, muscle-type. Involved in energy metabolism. creas.pro, nih.gov
CKMT1AUbiquitous mitochondrial creatine kinase. creas.pro, mdpi.com
CKMT1BUbiquitous mitochondrial creatine kinase. creas.pro
CKMT2Sarcomeric mitochondrial creatine kinase. creas.pro, mdpi.com
SLC2A4Modulated in response to creatine exposure (GLUT4 glucose transporter). nih.gov, sciety.org, researchgate.net
SLC6A10PCreatine metabolism related gene. creas.pro
SLC6A12Involved in cell creatine homeostasis (Monocarboxylate transporter 12). mdpi.com

These computational approaches, ranging from molecular simulations to systems-level network analysis, provide a multi-scale perspective on this compound research, contributing to a deeper understanding of its fundamental properties, interactions, and biological significance.

Comparative Biochemistry and Evolutionary Perspectives

Interspecies Variations in Creatinine (B1669602) Metabolism and Excretion

While this compound is a common end-product of creatine (B1669601) metabolism, the specifics of its production, metabolism, and excretion can vary among species. The rate of this compound excretion is generally related to muscle mass, as the majority of the body's creatine and phosphocreatine (B42189) are found in skeletal muscle nih.govmdpi.com. This relationship contributes to differences in this compound excretion rates observed between species with varying muscle mass relative to body weight.

Studies in ruminants, such as cattle and sheep, have investigated factors influencing this compound excretion. In beef steers, this compound excretion rate per unit of live weight was found to decrease as body weight and age increased thecattlesite.com. Research in ewes indicated that this compound excretion was higher in pregnant animals compared to lactating ones, although no significant differences were observed based on the number of fetuses or dietary protein level cambridge.org. The coefficient of variation in this compound excretion in ewes was approximately 0.10 in both pregnancy and lactation, with individual variation accounting for a significant portion of the total variation cambridge.org.

Interactive Table 1: this compound Excretion in Ruminants

SpeciesPhysiological StateThis compound Excretion (µmol/kg maternal live weight0.75)Coefficient of VariationIndividual Variation (%)
EwesPregnant492 ± 10.00.1078
EwesLactating420 ± 10.00.1093

Note: Data for ewes are presented as mean ± standard error. cambridge.org

This compound metabolism can also involve microbial degradation, particularly in the gut. This extrarenal pathway can influence nitrogen metabolism and may affect the accuracy of this compound-based assessments of kidney function, especially in conditions like chronic kidney disease mdpi.comimpactfactor.org. The extent and significance of microbial this compound degradation can vary between species depending on their gut microbiome composition and function.

Furthermore, the tissue distribution of enzymes involved in creatine synthesis (glycine amidinotransferase (GATM) and guanidinoacetate N-methyltransferase (GAMT)) and the creatine transporter (CRT) can differ between species. In mammals, creatine synthesis primarily occurs through a two-step process involving GATM in the kidney and GAMT in the liver, with creatine then transported to tissues like muscle and brain nih.govresearchgate.netresearchgate.netnih.gov. In contrast, fish appear to synthesize significant amounts of creatine directly in their muscles, where it is utilized researchgate.netresearchgate.netnih.gov. This difference in the spatial organization of creatine synthesis highlights a notable interspecies variation in the creatine-creatinine system researchgate.netnih.gov.

Interactive Table 2: Tissue Expression Patterns of Creatine Synthesis Enzymes

Species GroupPrimary Site of GATM & GAMT Expression (Creatine Synthesis)Primary Site of Creatine Utilization
MammalsKidney (GATM) and Liver (GAMT)Muscle, Brain, Heart
FishMuscleMuscle

Note: This table illustrates the general observed patterns, and variations may exist within each group. researchgate.netresearchgate.netnih.gov

Differences in amino acid metabolism, such as the essentiality of glycine (B1666218) and arginine, may contribute to these variations in creatine synthesis pathways between fish and mammals nih.gov.

Evolutionary Conservation of the Creatine-Creatinine System

Despite interspecies variations, the core components and fundamental role of the creatine-creatinine system demonstrate significant evolutionary conservation across a wide range of animal groups. The creatine kinase (CK)/phosphocreatine (PCr) system, which facilitates rapid ATP regeneration, is widespread in animals nih.govresearchgate.net. This system is crucial for energy buffering in tissues with high or fluctuating energy demands nih.govmdpi.comresearchgate.net.

The capacity for creatine biosynthesis and membrane transport is thought to have evolved relatively early in animal evolution, possibly coinciding with the emergence of creatine kinase nih.gov. The ancestral protein for creatine kinase is believed to be similar to arginine kinase, an enzyme found more widely in invertebrates nih.govresearchgate.netredalyc.org. The gene duplication events that led to the different isoforms of creatine kinase, such as the cytoplasmic (muscle and brain) and mitochondrial forms found in vertebrates, occurred early in metazoan evolution, predating the divergence of sponges nih.govredalyc.orgoup.com.

The presence of the CK-PCr system in primitive animals like sponges suggests its early function in mitigating reaction-diffusion constraints in highly polarized cells nih.gov. Over evolutionary time, this system was likely exploited for temporal ATP buffering and dynamic metabolic regulation in cells with high energy turnover researchgate.net.

The creatine transporter (CRT), responsible for cellular uptake of creatine, is a member of the SLC6 family of transporters, which also includes transporters for neurotransmitters and amino acids mdpi.comnih.govvumc.nl. The presence and function of CRT are essential for supplying creatine to tissues that cannot synthesize sufficient amounts endogenously, such as neurons and myocytes nih.govnih.gov. The gene encoding CRT (SLC6A8) is located on the X chromosome in humans and is conserved across vertebrates mdpi.comnih.govvumc.nl. Mutations in this gene can lead to creatine transporter deficiency, highlighting the critical and conserved role of this transporter for normal brain function, particularly in humans where brain CRT expression is notably high compared to other primates nih.govvumc.nlelifesciences.orgbiorxiv.org.

While the specific tissue distribution of creatine synthesis enzymes may vary, the enzymatic reactions themselves, involving GATM and GAMT, are conserved nih.govresearchgate.netnih.gov. These enzymes catalyze the two-step synthesis of creatine from arginine and glycine nih.govmdpi.comresearchgate.net. The spontaneous, non-enzymatic conversion of creatine to this compound is also a conserved chemical reaction that occurs in various species and is influenced by factors like pH and temperature mdpi.commdpi.compublicationslist.org. The subsequent excretion of this compound, primarily by the kidneys, represents a conserved mechanism for eliminating this waste product creative-diagnostics.commdpi.comnih.gov.

The evolutionary history of the creatine-creatinine system reflects its fundamental importance in cellular energy homeostasis. From its early roles in simple organisms to its specialized functions in the high-energy demand tissues of vertebrates, the system's core components and metabolic pathways have been largely conserved, albeit with adaptations and variations in specific aspects like the spatial organization of synthesis and the relative contributions of different metabolic routes across diverse species.

Future Directions and Emerging Research Areas

Development of Novel and Non-Invasive Creatinine (B1669602) Sensing Technologies

Current methods for measuring this compound often involve blood or urine samples, which can be invasive or require laboratory analysis. Future research is focused on developing novel, non-invasive technologies for this compound sensing to enable more convenient and continuous monitoring. This includes the exploration of wearable biosensors capable of detecting this compound in easily accessible bodily fluids such as sweat, tears, or interstitial fluid. researchgate.netnih.gov Electrochemical sensors, often incorporating nanomaterials to enhance sensitivity and conductivity, are a prominent area of investigation for non-enzymatic this compound detection. nih.govrsc.org The integration of these sensors into miniaturized and potentially smartphone-linked devices is envisioned to allow for personalized, non-clinical monitoring of this compound levels. nih.gov

Integration of this compound Profiling with Advanced Omics Technologies (e.g., Metabolomics)

While this compound is a single metabolite, its concentration and excretion can be influenced by complex biological processes. Integrating this compound profiling with advanced omics technologies, such as metabolomics, proteomics, and transcriptomics, offers a more comprehensive understanding of physiological and pathological states. mdpi.comnih.govoup.com Metabolomics, which involves the large-scale study of small molecules within cells, tissues, or organisms, can provide a broader picture of metabolic pathways and how they relate to this compound levels and kidney function. microbialcell.comjci.org Combining this compound data with other omics layers and utilizing advanced computational techniques, including machine learning, can help identify novel biomarkers, elucidate disease mechanisms, and potentially lead to more personalized diagnostic and therapeutic approaches, particularly in conditions like chronic kidney disease (CKD). mdpi.comnih.govoup.comjci.org

Elucidation of Undiscovered Biological Roles of this compound

Although traditionally viewed primarily as a waste product, emerging research suggests that this compound may have biological roles beyond its excretion. labmed.org.ukcreative-diagnostics.com Studies are exploring its potential involvement in maintaining systemic homeostasis, including roles in waste clearance by binding to toxins and nitrogenous compounds, and potentially influencing fluid balance through a mild diuretic effect. creative-diagnostics.com Research also indicates a role in energy metabolism, acting as an immediate energy store by facilitating ATP regeneration during intense muscle activity, which contributes to slightly increased levels in individuals with greater muscle mass. creative-diagnostics.com Further investigation is needed to fully understand these potential multifaceted roles and their implications for health and disease.

Refinement of this compound-Based Methodologies for Specific Research Applications

Refining existing this compound-based methodologies is crucial for improving their accuracy and applicability in various research and clinical settings. This includes addressing limitations in conventional quantification methods that can be affected by interfering substances. impactfactor.org Research is ongoing to improve the precision of this compound-based estimations of kidney function, particularly in specific populations or clinical contexts where traditional formulas may be less accurate. impactfactor.orgnih.gov Furthermore, refining the integration of this compound data with other clinical and biological information, potentially through advanced computational models, can enhance its utility in applications such as the automated detection and management of conditions like acute kidney injury (AKI). nih.govresearchgate.net

Q & A

Q. What are the standard laboratory methods for measuring serum creatinine, and how do their accuracies compare?

The Jaffé reaction (alkaline picrate) and enzymatic assays (e.g., creatinase) are widely used. The Jaffé method is cost-effective but prone to interference from non-creatinine chromogens (e.g., glucose, bilirubin), leading to overestimations . Enzymatic assays, while more specific, require higher costs and specialized equipment . For high-precision studies, isotope dilution mass spectrometry (IDMS) is the gold standard, particularly for calibrating large-scale epidemiological datasets .

Q. How should urinary this compound concentrations be normalized in biomonitoring studies to account for variable dilution?

Urinary analyte concentrations are typically normalized using this compound-adjusted values (analyte/creatinine ratio). However, demographic factors (age, sex, BMI) significantly influence this compound excretion, necessitating stratified reference ranges. For multivariate analyses, include this compound as a covariate rather than adjusting the analyte directly to avoid confounding .

Q. What are the limitations of using this compound clearance as a proxy for glomerular filtration rate (GFR)?

this compound clearance overestimates GFR due to tubular secretion and is influenced by muscle mass, diet, and medications. For accurate GFR estimation, use exogenous markers like iothalamate clearance, though this is less feasible in clinical practice .

Advanced Research Questions

Q. How can researchers resolve discrepancies between estimated GFR (eGFR) equations and measured GFR in diverse populations?

The CKD-EPI equation reduces bias at higher GFR levels compared to the MDRD equation but still underestimates GFR in elderly and non-European populations . To improve accuracy, validate equations in target cohorts using standardized this compound assays (IDMS-aligned) and incorporate covariates like race, age, and body composition . For example, in NHANES III, uncalibrated Jaffé assays introduced 10–20% errors in GFR estimates .

Q. What methodological strategies mitigate interference in this compound assays during large-scale epidemiological studies?

  • Calibration: Use IDMS-traceable methods to harmonize this compound measurements across laboratories .
  • Interference Testing: Validate assays against common interferents (e.g., bilirubin, glucose) via spike-recovery experiments .
  • Mixed Methods: Combine enzymatic assays (for specificity) with HPLC for confirmatory testing in subsets .

Q. How do pharmacological interventions (e.g., SGLT2 inhibitors) affect this compound-based renal endpoints in clinical trials?

In the CREDENCE trial, canagliflozin reduced the risk of end-stage kidney disease (ESKD) by 32% and doubled this compound risk by 34%. However, transient this compound spikes post-treatment initiation require careful interpretation, as they may reflect hemodynamic changes rather than true nephrotoxicity . Use time-to-event analyses and adjudicate endpoints via blinded serum this compound trajectories .

Q. What statistical approaches are optimal for modeling pharmacokinetic data involving this compound clearance?

Non-linear mixed-effects modeling (e.g., NONMEM) accounts for inter-individual variability in this compound clearance and drug excretion. For example, volume of distribution (V) may remain constant across this compound clearance ranges, while elimination rate constants correlate inversely with GFR . Validate models using bootstrapping or external datasets to ensure generalizability .

Data Contradictions and Validation

Q. How should researchers address conflicting results between eGFR equations and direct GFR measurements in longitudinal studies?

  • Bias Analysis: Quantify median differences between eGFR and measured GFR (e.g., CKD-EPI bias: 2.5 mL/min/1.73m² vs. MDRD: 5.5 mL/min/1.73m²) .
  • Re-calibration: Develop population-specific correction factors using regression models on a subset with gold-standard GFR measurements .

Q. What are the implications of this compound assay variability for meta-analyses of renal outcomes?

Heterogeneity in assay methods (Jaffé vs. enzymatic) can introduce bias. Perform sensitivity analyses excluding studies with non-IDMS-calibrated this compound and adjust for assay type in multivariable models .

Experimental Design Considerations

Q. How to design a study validating a novel this compound biosensor against established methods?

  • Reference Standards: Compare biosensor readings with IDMS or HPLC in paired samples .
  • Interference Testing: Assess performance in matrices spiked with bilirubin, glucose, and uric acid .
  • Clinical Validation: Test in cohorts with varying renal function (e.g., CKD stages 1–5) to evaluate diagnostic accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.